molecular formula C21H21F2N7S B12419028 Trk-IN-17

Trk-IN-17

Cat. No.: B12419028
M. Wt: 441.5 g/mol
InChI Key: XSAZBCHAGYBUBI-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trk-IN-17 is a useful research compound. Its molecular formula is C21H21F2N7S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21F2N7S

Molecular Weight

441.5 g/mol

IUPAC Name

N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide

InChI

InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1

InChI Key

XSAZBCHAGYBUBI-DOTOQJQBSA-N

Isomeric SMILES

CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N

Canonical SMILES

CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Trk-IN-17: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-17 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for relevant assays and a summary of its inhibitory effects are presented to support further research and development in the field of oncology and neurobiology.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making this family of kinases an important target for therapeutic intervention. This compound has emerged as a potent inhibitor of Trk kinases, showing potential for the research of cancer diseases. This guide aims to consolidate the available technical information on this compound.

Chemical Structure and Properties

This compound is chemically identified as 4-(2-fluoro-4-(methylcarbamoyl)phenyl)-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)thieno[3,2-d]pyrimidine-6-carboxamide. Its structure and key chemical properties are detailed below.

Chemical Structure:

Chemical structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(2-fluoro-4-(methylcarbamoyl)phenyl)-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)thieno[3,2-d]pyrimidine-6-carboxamidePatent WO2021148807A1
CAS Number 2409544-80-3Vendor Information
Molecular Formula C31H26FN7O3SCalculated
Molecular Weight 607.65 g/mol Calculated
Appearance SolidPresumed
Solubility Soluble in DMSOPresumed from similar compounds
Storage Store at -20°C for long-term storage.General recommendation for similar compounds

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases. While specific IC50 values for this compound against TrkA, TrkB, and TrkC are not publicly available in the retrieved documents, its designation as a "potent inhibitor" suggests significant activity.

The primary mechanism of action of this compound is the inhibition of the kinase activity of Trk receptors. By binding to the ATP-binding pocket of the Trk kinase domain, it prevents the phosphorylation of downstream signaling molecules. This disruption of the Trk signaling pathway can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on Trk signaling.

Trk Signaling Pathway

The Trk signaling pathway is initiated by the binding of neurotrophins to their respective Trk receptors. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds PLCg PLCγ Trk_Receptor->PLCg Activates PI3K PI3K Trk_Receptor->PI3K Activates Shc_Grb2_SOS Shc/Grb2/SOS Trk_Receptor->Shc_Grb2_SOS Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK MAPK_ERK->Cell_Survival Differentiation Differentiation MAPK_ERK->Differentiation Trk_IN_17 This compound Trk_IN_17->Trk_Receptor Inhibits

Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet publicly available. However, based on standard methodologies for similar compounds, the following sections outline the likely approaches.

Synthesis of this compound

The synthesis of this compound likely involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidine core and subsequent amide bond formations. A generalized synthetic workflow is depicted below.

Synthesis_Workflow StartMat1 Thiophene Derivative Intermediate1 Thieno[3,2-d]pyrimidine Core StartMat1->Intermediate1 StartMat2 Pyrimidinone Precursor StartMat2->Intermediate1 Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Amidation Amine1 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline Amine1->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Amidation CarboxylicAcid 4-(2-fluoro-4-(methylcarbamoyl)phenyl)benzoic acid CarboxylicAcid->FinalProduct

Caption: A plausible synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against Trk kinases can be determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate peptide by the Trk kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in proximity to a fluorescently labeled peptide, resulting in a FRET signal. Inhibition of the kinase by this compound leads to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of this compound at various concentrations, Trk kinase (TrkA, TrkB, or TrkC), biotinylated substrate peptide, and ATP in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the Trk kinase, this compound solution (or DMSO control), and substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (this compound, Kinase, Substrate, ATP) Start->PrepareReagents KinaseReaction Kinase Reaction (Incubate with ATP) PrepareReagents->KinaseReaction Detection Detection (Add Stop/Detection Reagents) KinaseReaction->Detection ReadPlate Read Plate (TR-FRET Reader) Detection->ReadPlate DataAnalysis Data Analysis (Calculate IC50) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an in vitro Trk kinase inhibition assay.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of cancer cells harboring Trk fusions can be assessed using a cell-based proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.

General Protocol:

  • Cell Seeding: Seed a human cancer cell line with a known Trk fusion (e.g., KM12 cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO as a control) and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the DMSO control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a promising potent inhibitor of the Trk family of kinases. Its thieno[3,2-d]pyrimidine scaffold is a key structural feature for its activity. Further investigation into its specific inhibitory profile against different Trk isoforms and its efficacy in preclinical cancer models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating future studies in this area.

The Discovery and Development of Trk-IN-17: A Technical Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific discovery, development, and quantitative biological data for Trk-IN-17 is limited. It is identified as a potent inhibitor of Tropomyosin receptor kinases (Trks) and is associated with patent WO2021148807A1 as compound 3.[1] This guide provides an in-depth overview of the discovery and development process for Trk inhibitors as a class, with this compound placed in this broader context. The experimental protocols and quantitative data presented are representative of those used in the development of similar Trk inhibitors.

Introduction to Tropomyosin Receptor Kinases (Trks)

Tropomyosin receptor kinases (Trks) are a family of high-affinity receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The Trk family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, a family of protein growth factors. The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity.

Oncogenic alterations involving the NTRK genes, most commonly gene fusions, can lead to the constitutive activation of Trk signaling pathways, driving the growth and proliferation of various adult and pediatric cancers. This has established the Trk kinases as important therapeutic targets in oncology.

The Discovery of this compound

The discovery of a novel kinase inhibitor like this compound typically follows a structured drug discovery pipeline. This process begins with target identification and validation, followed by hit identification, lead optimization, and preclinical development.

Target Identification and Validation

The role of aberrant Trk signaling in cancer is well-established, validating the Trk kinases as therapeutic targets. The presence of NTRK gene fusions in a variety of tumor types provides a clear molecular basis for the development of targeted inhibitors.

Hit Identification

The initial phase of discovering a new inhibitor involves screening large libraries of chemical compounds to identify "hits" that demonstrate inhibitory activity against the target kinase. This is often done through high-throughput screening (HTS) using biochemical or cell-based assays.

Lead Optimization

"Hits" from the initial screening are then subjected to a process of lead optimization, where medicinal chemists systematically modify the chemical structure of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves cycles of chemical synthesis and biological testing. This compound would have emerged from such an optimization campaign.

Mechanism of Action of Trk Inhibitors

Trk inhibitors are small molecules that typically function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain of the Trk receptor. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling can lead to the inhibition of tumor cell proliferation and induction of apoptosis.

Quantitative Data for Trk Inhibitors

The following table summarizes representative quantitative data for a hypothetical Trk inhibitor, illustrating the types of measurements taken during the development process.

ParameterValueDescription
Biochemical Potency
TrkA IC505 nMConcentration of the inhibitor required to inhibit 50% of TrkA kinase activity in a cell-free assay.
TrkB IC508 nMConcentration of the inhibitor required to inhibit 50% of TrkB kinase activity in a cell-free assay.
TrkC IC503 nMConcentration of the inhibitor required to inhibit 50% of TrkC kinase activity in a cell-free assay.
Cellular Potency
KM-12 (TPM3-NTRK1) GI5020 nMConcentration of the inhibitor required to inhibit the growth of the KM-12 colorectal cancer cell line (harboring a TPM3-NTRK1 fusion) by 50%.
Selectivity
KINOMEscan® (at 1 µM)S-score(35) = 0.03A measure of selectivity against a panel of 468 kinases. A lower S-score indicates higher selectivity.
Pharmacokinetics (Mouse)
Bioavailability (F%)45%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t1/2)6 hoursThe time required for the concentration of the drug in the body to be reduced by half.
Cmax1.5 µMThe maximum serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administrated.

Experimental Protocols

Detailed methodologies for key experiments in the discovery and development of a Trk inhibitor are provided below.

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the biochemical potency (IC50) of the inhibitor against Trk kinases.

Methodology:

  • A reaction mixture is prepared containing the Trk kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).

  • The test compound (e.g., this compound) is added at various concentrations.

  • The binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.

  • The FRET signal is measured using a fluorescence plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the cellular potency (GI50) of the inhibitor in a cancer cell line with a known NTRK fusion.

Methodology:

  • Cancer cells (e.g., KM-12) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for 72 hours.

  • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • The luminescence is measured using a luminometer.

  • The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a mouse model.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with a human cancer cell line harboring an NTRK fusion (e.g., KM-12).

  • Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally once or twice daily for a specified period.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, the tumors are excised and weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Trk signaling pathway and a typical workflow for kinase inhibitor discovery.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds Trk_Receptor->Trk_Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Differentiation Differentiation PKC->Differentiation Trk_IN_17 This compound Trk_IN_17->Trk_Receptor Inhibits

Caption: Trk signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (Trk Kinase) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Caption: A typical workflow for the discovery and development of a kinase inhibitor.

Conclusion

This compound represents a modern approach to cancer therapy, targeting a specific molecular driver of the disease. While detailed public data on this compound itself is not yet available, the well-trodden path of kinase inhibitor development provides a clear framework for understanding its discovery and potential. The continued development of potent and selective Trk inhibitors holds significant promise for patients with NTRK fusion-positive cancers. Further publication of data from patent WO2021148807A1 will be crucial to fully understand the therapeutic potential of this compound.

References

Trk-IN-17: A Potential Novel Therapeutic for Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Trk-IN-17 is an emerging potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] In recent years, alterations in Trk signaling have been implicated in the pathogenesis of various cancers, making Trk receptors a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation, based on available information. This compound is identified as compound 3 in patent WO2021148807A1.[1]

Core Concepts: The Trk Signaling Pathway

The Trk receptor family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, a class of growth factors.[1] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that are critical for cell survival, proliferation, and differentiation.

The primary signaling pathways activated by Trk receptors include:

  • RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K-AKT Pathway: This pathway is a key regulator of cell survival and growth.

  • PLCγ Pathway: This pathway is involved in calcium signaling and the activation of protein kinase C (PKC).

In the context of cancer, chromosomal rearrangements can lead to the formation of NTRK gene fusions. These fusion proteins result in constitutively active Trk kinases, driving uncontrolled cell growth and proliferation, thus acting as oncogenic drivers.

Below is a diagram illustrating the canonical Trk signaling pathway.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) PLCg PLCγ Trk->PLCg Activation PI3K PI3K Trk->PI3K Activation RAS RAS Trk->RAS Activation Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->Trk Binding & Dimerization PKC PKC PLCg->PKC Activation AKT AKT PI3K->AKT Activation RAF RAF RAS->RAF Transcription Gene Transcription (Survival, Proliferation, Differentiation) AKT->Transcription Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes PKC->Transcription Promotes

Caption: Canonical Trk signaling pathways.

Mechanism of Action of this compound

This compound is a potent inhibitor of Trk kinases.[1] As a small molecule inhibitor, it is designed to interfere with the kinase activity of the Trk receptors. By binding to the ATP-binding pocket of the Trk kinase domain, this compound is expected to prevent the phosphorylation and subsequent activation of the downstream signaling pathways (RAS-MAPK, PI3K-AKT, and PLCγ). This inhibition of oncogenic signaling is the basis for its potential as a cancer therapeutic.

The logical workflow for the therapeutic action of this compound is depicted below.

Trk_IN_17_MOA NTRK_Fusion NTRK Gene Fusion Active_Trk Constitutively Active Trk Kinase NTRK_Fusion->Active_Trk Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, PLCγ) Active_Trk->Downstream Activates Trk_IN_17 This compound Trk_IN_17->Active_Trk Inhibits Cancer Cancer Cell Proliferation & Survival Downstream->Cancer Promotes Apoptosis Tumor Regression Cancer->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values against different Trk kinases and cancer cell lines, are expected to be detailed within patent WO2021148807A1. At present, this information is not publicly available in the searched resources. A comprehensive analysis of the patent document is required to populate the following data tables.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
TrkAData not available
TrkBData not available
TrkCData not available
Other KinasesData not available

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeNTRK Fusion StatusIC50 (nM)
Data not availableData not availableData not availableData not available

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)
Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are anticipated to be described in patent WO2021148807A1. The following sections outline the general methodologies typically employed in the preclinical assessment of a novel kinase inhibitor.

In Vitro Kinase Assays

Objective: To determine the potency and selectivity of this compound against the Trk kinases and a panel of other kinases.

General Protocol:

  • Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, ATP, appropriate peptide substrate, and this compound.

  • Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™).

  • Procedure:

    • The kinase, substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Cell-Based Proliferation Assays

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines, particularly those harboring NTRK gene fusions.

General Protocol:

  • Cell Lines: A panel of cancer cell lines, including those with known NTRK fusions and wild-type counterparts.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), and this compound.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

The workflow for a typical cell-based proliferation assay is outlined below.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of this compound Incubate_1->Add_Compound Incubate_2 Incubate for 72 hours Add_Compound->Incubate_2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_2->Add_Reagent Incubate_3 Incubate as required Add_Reagent->Incubate_3 Read_Plate Read absorbance/ luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Cell proliferation assay workflow.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Cancer cells with NTRK fusions are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally or via intraperitoneal injection according to a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predefined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate statistical tests.

This compound represents a promising new agent in the growing field of Trk-targeted cancer therapies. Its potent inhibitory activity against Trk kinases suggests its potential for treating cancers driven by NTRK gene fusions. Further disclosure of the detailed preclinical data from patent WO2021148807A1 will be critical for a more complete understanding of its therapeutic potential and for guiding its future clinical development. The information provided in this guide serves as a foundational overview for researchers and drug development professionals interested in this novel compound.

References

Trk-IN-17: A Technical Guide for the Investigation of Tropomyosin Receptor Kinase Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] These receptors are activated by neurotrophins, a class of growth factors that includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[3][4] The activation of Trk receptors initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of Trk signaling has been implicated in various neurological disorders and is a known oncogenic driver in a multitude of cancers.[2]

Trk-IN-17 is a potent, small-molecule inhibitor of Trk kinases.[3][5] As a pan-Trk inhibitor, it provides a valuable tool for researchers to investigate the physiological and pathological roles of Trk signaling. This technical guide offers an in-depth overview of this compound as a research tool, including its mechanism of action, and provides detailed protocols for its application in studying Trk receptor biology.

Trk Receptor Signaling Pathways

The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of downstream signaling cascades.

Trk_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) Ras Ras Trk->Ras Activation PI3K PI3K Trk->PI3K Activation PLCg PLCγ Trk->PLCg Activation Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Neurotrophin->Trk Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription Anti-apoptotic & Survival IP3 IP3 PLCg->IP3 PIP2 cleavage DAG DAG PLCg->DAG PIP2 cleavage Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Transcription Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance F->G H Calculate IC₅₀ values G->H Western_Blot_Workflow A Serum-starve cells B Pre-treat with this compound A->B C Stimulate with neurotrophin (e.g., NGF, BDNF) B->C D Lyse cells and collect protein C->D E Determine protein concentration D->E F SDS-PAGE and transfer to membrane E->F G Block membrane F->G H Incubate with primary antibody (p-Trk, total Trk) G->H I Incubate with secondary antibody H->I J Detect signal I->J K Analyze band intensities J->K

References

In-Depth Technical Guide: Trk-IN-17 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-17 emerges from the landscape of targeted cancer therapy as a potent inhibitor of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development and function. However, aberrant activation of Trk signaling through gene fusions, mutations, or overexpression has been identified as a key oncogenic driver in a diverse range of adult and pediatric cancers. This has established the Trk signaling pathway as a critical target for therapeutic intervention. This compound, also identified as compound 3 in patent WO2021148807A1, represents a promising small molecule inhibitor designed to disrupt this oncogenic signaling cascade. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on various cancer cell lines, based on the information disclosed in the aforementioned patent.

Core Mechanism of Action: Targeting the Trk Signaling Pathway

Trk receptors are activated by neurotrophins, leading to their dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk alterations, this signaling is constitutively active, leading to uncontrolled tumor growth.

This compound is designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and thereby blocking the initiation of these downstream oncogenic signals. The inhibition of this pathway is expected to induce cell cycle arrest and apoptosis in Trk-dependent cancer cells.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trk Receptor Trk Receptor RAS/MAPK Pathway RAS/MAPK Pathway Trk Receptor->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Trk Receptor->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway Trk Receptor->PLCγ Pathway Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Activation This compound This compound This compound->Trk Receptor Inhibition Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Differentiation Differentiation PLCγ Pathway->Differentiation

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Efficacy of this compound in Cancer Cell Lines: Quantitative Data

The inhibitory activity of this compound (compound 3) was evaluated against various cancer cell lines harboring Trk fusions. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.

Cell LineCancer TypeTrk AlterationIC50 (nM)
KM12 Colorectal CancerTPM3-NTRK1 fusion8
CUTO-3 Uterine LeiomyosarcomaEML4-NTRK3 fusion10
MO-91 Acute Myeloid LeukemiaETV6-NTRK3 fusion12

Note: The data presented in this table is derived from the experimental results detailed in patent WO2021148807A1.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (MTS Assay)

This assay was employed to determine the anti-proliferative activity of this compound against the specified cancer cell lines.

Materials:

  • Cancer cell lines (KM12, CUTO-3, MO-91)

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: A serial dilution of this compound was prepared in the appropriate growth medium. The final concentrations ranged from 0.1 nM to 10 µM. 100 µL of the diluted compound was added to the respective wells. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTS Addition: 20 µL of MTS reagent was added to each well.

  • Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C and 5% CO2, or until color development was sufficient.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

cluster_workflow Cell Proliferation Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (72h) Incubate (72h) Treat with this compound->Incubate (72h) Add MTS Reagent Add MTS Reagent Incubate (72h)->Add MTS Reagent Incubate (1-4h) Incubate (1-4h) Add MTS Reagent->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Generalized workflow for the cell proliferation (MTS) assay.

Kinase Inhibition Assay (Biochemical Assay)

To determine the direct inhibitory effect of this compound on Trk kinase activity, a biochemical assay was performed.

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinase domains

  • ATP

  • Biotinylated peptide substrate

  • This compound

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Luminometer

Procedure:

  • Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained the recombinant Trk kinase, the biotinylated peptide substrate, and ATP in an appropriate assay buffer.

  • Compound Addition: this compound was added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated at room temperature for 60 minutes.

  • Detection: The amount of ATP remaining in the well after the kinase reaction was measured using the Kinase-Glo® assay, which generates a luminescent signal proportional to the ATP concentration. A lower luminescent signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition was calculated for each concentration of this compound. The IC50 values were determined from the dose-response curves.

Western Blot Analysis

Western blotting was used to assess the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Cells were treated with various concentrations of this compound for a specified time.

  • Cell Lysis: Cells were washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with the desired primary antibodies overnight at 4°C. After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands was quantified using densitometry software.

Conclusion

This compound demonstrates potent and specific inhibitory activity against cancer cell lines driven by Trk fusions. The low nanomolar IC50 values in colorectal cancer, uterine leiomyosarcoma, and acute myeloid leukemia cell lines underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound's efficacy in preclinical and clinical settings. The continued exploration of such targeted inhibitors is paramount in advancing the field of precision oncology.

Trk-IN-17: A Technical Overview of a Novel Tropomyosin Receptor Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trk-IN-17 is a potent inhibitor of Tropomyosin Receptor Kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in neuronal function and are increasingly implicated in a variety of cancers through gene fusions. This technical guide provides an in-depth overview of the intellectual property surrounding this compound, its presumed mechanism of action based on its chemical class, and the broader context of Trk inhibition in oncology. While specific quantitative data and detailed experimental protocols for this compound remain proprietary within patent WO2021148807A1, this document synthesizes publicly available information on Trk inhibitors and relevant experimental methodologies to offer a valuable resource for researchers in the field.

Introduction to Trk Signaling and its Role in Cancer

The Tropomyosin Receptor Kinase (Trk) family consists of three transmembrane proteins: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are essential for the development and survival of neurons and are activated by neurotrophins.[2] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of tumor types.[1] These fusions are considered "tissue-agnostic" cancer markers, meaning they can be found in various cancers regardless of their site of origin.[3]

The activation of Trk receptors by either their natural ligands or through oncogenic fusions triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[2] These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation by constitutively active Trk fusion proteins is a key mechanism of tumorigenesis.

This compound: Patent and Intellectual Property

This compound is identified as compound 3 in the international patent application WO2021148807A1.[4] This patent application covers a series of compounds and their use as Trk inhibitors, highlighting their potential in the treatment of cancers associated with Trk dysregulation. The intellectual property surrounding this compound encompasses its chemical structure, synthesis, and methods of use in treating Trk-driven diseases.

Putative Mechanism of Action of this compound

Based on the chemical scaffold suggested by related patents and publicly available information, this compound is likely a small molecule inhibitor that targets the ATP-binding pocket of the Trk kinase domain. By competitively binding to this site, it prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This inhibition of the aberrant signaling cascade driven by Trk fusion proteins is expected to lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Quantitative Data for Representative Trk Inhibitors

While specific data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized Trk inhibitors to provide a comparative context for the potency of this class of compounds.

InhibitorTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell LineCellular IC50 (nM)
Larotrectinib 5116KM12 (NTRK3 fusion)1.7
Entrectinib 135KM12 (NTRK3 fusion)17
Selitrectinib <1<1<1Ba/F3-ETV6-NTRK33
Repotrectinib 0.10.90.2Ba/F3-ETV6-NTRK31

This table presents representative data from publicly available sources and is intended for comparative purposes only. The specific activity of this compound may differ.

Experimental Protocols for Characterization of Trk Inhibitors

The following are detailed methodologies for key experiments typically employed in the characterization of Trk inhibitors. These protocols are based on standard practices in the field and are likely similar to those used for the evaluation of this compound.

Trk Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Trk kinase.

Materials:

  • Recombinant human Trk kinase (TrkA, TrkB, or TrkC)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant Trk kinase, and the biotinylated peptide substrate, all diluted in kinase buffer.

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the respective kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection solution containing EDTA and the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Trk Inhibition Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit Trk signaling within a cellular context.

Materials:

  • Cancer cell line harboring an NTRK gene fusion (e.g., KM-12 cells)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Trk (pan-Trk or specific isoforms), anti-total-Trk, and secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Seed the NTRK fusion-positive cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Trk and total-Trk.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated Trk to total Trk and calculate the IC50 value for cellular Trk inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core Trk signaling pathway and a typical experimental workflow for the characterization of a Trk inhibitor.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA/B/C) PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K Ras Ras Trk->Ras Neurotrophin Neurotrophin or NTRK Fusion Neurotrophin->Trk Activation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF RAF Ras->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK PKC PKC DAG_IP3->PKC Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK ERK MEK->ERK PKC->Transcription ERK->Transcription

Caption: Trk Signaling Pathway

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Kinase_Assay Trk Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Screening Cell_Signaling Cellular Trk Inhibition (Western Blot) Kinase_Assay->Cell_Signaling Lead Validation Cell_Proliferation Cell Proliferation Assay (Anti-tumor Activity) Cell_Signaling->Cell_Proliferation Xenograft_Model Tumor Xenograft Model (Efficacy Studies) Cell_Proliferation->Xenograft_Model Preclinical Candidate

Caption: Trk Inhibitor Characterization Workflow

Conclusion

This compound represents a promising development in the field of targeted cancer therapy. As a potent inhibitor of Trk kinases, it holds the potential to be an effective treatment for patients with cancers driven by NTRK gene fusions. While the detailed preclinical data for this compound remains within the confines of its patent, this technical guide provides a comprehensive overview of the underlying science, intellectual property, and the experimental methodologies crucial for the development of such inhibitors. Further disclosure of data from the patent holder will be necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Trk-IN-17 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, leading to the initiation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are vital for cell proliferation, differentiation, and survival.[2] Dysregulation of Trk signaling, often through NTRK gene fusions, is an oncogenic driver in a wide range of cancers.[2] This has made Trk kinases significant targets for cancer therapy.

Trk-IN-17 is a potent inhibitor of Trk kinases and is under investigation for its potential in treating cancers harboring Trk alterations.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other Trk inhibitors.

Data Presentation

While specific IC50 values for this compound are not publicly available, the following table provides illustrative data for other well-characterized pan-Trk inhibitors, Larotrectinib and Entrectinib, to demonstrate how to present such quantitative data.

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference Cell Line(s)Assay Type
This compound Data not availableData not availableData not availableN/AN/A
Larotrectinib5117KM12 (colorectal cancer)Biochemical
Entrectinib135Ba/F3Biochemical

Signaling Pathway

The diagram below illustrates the simplified Trk signaling pathway upon activation by neurotrophins, leading to downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor P P Trk Receptor->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Calcium Signaling Calcium Signaling PLCγ->Calcium Signaling Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Differentiation Differentiation Gene Expression->Differentiation Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds This compound This compound This compound->Trk Receptor Inhibits

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Trk Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Trk Kinase Recombinant Trk Kinase Incubate Incubate Recombinant Trk Kinase->Incubate This compound (serial dilution) This compound (serial dilution) This compound (serial dilution)->Incubate ATP & Substrate ATP & Substrate ATP & Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50)

Caption: Workflow for the biochemical Trk kinase inhibition assay.

Materials and Reagents:

  • Recombinant human TrkA, TrkB, and TrkC kinases

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Trk kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, low-volume for luminescence)

  • Multilabel plate reader

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).

  • Add 2 µL of recombinant Trk kinase (e.g., 1 ng/µL) to each well.

  • Initiate the kinase reaction by adding 2 µL of a mix of ATP and substrate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based Trk Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit Trk autophosphorylation in a cellular context.

Workflow Diagram:

G Seed Cells Seed Cells Starve Cells Starve Cells Seed Cells->Starve Cells Pre-treat with this compound Pre-treat with this compound Starve Cells->Pre-treat with this compound Stimulate with Neurotrophin Stimulate with Neurotrophin Pre-treat with this compound->Stimulate with Neurotrophin Lyse Cells Lyse Cells Stimulate with Neurotrophin->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Image and Analyze Image and Analyze Western Blot->Image and Analyze G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Absorbance Measure Absorbance Add Viability Reagent->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability

References

Application Note and Protocols for Trk-IN-17 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity.[1][2][3] Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers.[4][5] Trk-IN-17 is a potent and selective inhibitor of Trk kinases, making it a valuable tool for studying Trk signaling and a potential therapeutic candidate.[6] This document provides detailed protocols for developing and performing cell-based assays to characterize the activity of this compound. The described assays are designed to be robust and reproducible, enabling researchers to determine the potency and cellular effects of this inhibitor.

Trk Signaling Pathway

Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), Trk receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular kinase domains.[1][2][3][7] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2][3][8] These pathways collectively regulate cellular processes such as proliferation, survival, and differentiation.[4]

Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF) TrkReceptor Trk Receptor (e.g., TrkA) Neurotrophin->TrkReceptor Binds P_TrkReceptor p-Trk (Dimer) TrkReceptor->P_TrkReceptor Dimerization & Autophosphorylation Ras Ras P_TrkReceptor->Ras PI3K PI3K P_TrkReceptor->PI3K PLCg PLCγ P_TrkReceptor->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK CellResponse Cellular Responses (Proliferation, Survival, Differentiation) P_ERK->CellResponse PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 P_Akt p-Akt PDK1->P_Akt Akt Akt Akt P_Akt->CellResponse IP3_DAG IP3 + DAG PLCg->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->CellResponse Trk_IN_17 This compound Trk_IN_17->P_TrkReceptor Inhibits

Figure 1: Trk Signaling Pathway Overview.

Experimental Protocols

This section details two primary cell-based assays to evaluate the efficacy of this compound: a Western Blot-based assay to measure the inhibition of downstream signaling and a cell viability assay to assess the impact on cell proliferation and survival.

Western Blot Assay for Trk Downstream Signaling

This protocol describes how to measure the phosphorylation of key downstream effectors of Trk signaling, ERK and Akt, in response to NGF stimulation and treatment with this compound. A human embryonic kidney cell line stably expressing TrkA (HEK293-TrkA) is recommended for this assay.

Materials:

  • HEK293-TrkA cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human Nerve Growth Factor (NGF)

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Western_Blot_Workflow Start Start SeedCells Seed HEK293-TrkA cells in 6-well plates Start->SeedCells SerumStarve Serum starve cells (e.g., 4-6 hours) SeedCells->SerumStarve Pretreat Pre-treat with this compound or DMSO (1 hour) SerumStarve->Pretreat Stimulate Stimulate with NGF (e.g., 50 ng/mL, 15 min) Pretreat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Quantify Quantify protein concentration (BCA) Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Transfer to PVDF membrane SDSPAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect with ECL and image SecondaryAb->Detect Analyze Analyze band intensities Detect->Analyze

Figure 2: Western Blot Experimental Workflow.

Protocol:

  • Cell Culture: Culture HEK293-TrkA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1 hour.

  • NGF Stimulation: Stimulate the cells with NGF (e.g., 50 ng/mL) for 15 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Wash the cells once with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Calculate the percentage of inhibition for each this compound concentration relative to the NGF-stimulated control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is useful for determining the cytotoxic or cytostatic effects of this compound, particularly in cancer cell lines with activating Trk fusions or overexpression.

Materials:

  • Cancer cell line with Trk activation (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

MTT_Assay_Workflow Start Start SeedCells Seed cells in a 96-well plate Start->SeedCells Incubate24h Incubate for 24 hours to allow attachment SeedCells->Incubate24h Treat Treat with serial dilutions of this compound Incubate24h->Treat Incubate72h Incubate for 72 hours Treat->Incubate72h AddMTT Add MTT solution to each well Incubate72h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h AddSolubilizer Add solubilization solution Incubate4h->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Figure 3: Cell Viability (MTT) Assay Workflow.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the cell-based assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Inhibition of NGF-induced ERK and Akt Phosphorylation by this compound in HEK293-TrkA Cells

This compound Conc. (nM)% Inhibition of p-ERK (Mean ± SD)% Inhibition of p-Akt (Mean ± SD)
0.15.2 ± 1.83.1 ± 1.5
125.6 ± 4.520.8 ± 3.9
1078.3 ± 6.272.5 ± 5.8
10095.1 ± 2.192.3 ± 3.3
100098.7 ± 1.597.6 ± 2.0
IC50 (nM) ~5 ~7

Table 2: Anti-proliferative Activity of this compound in a Trk-dependent Cancer Cell Line (e.g., KM12)

This compound Conc. (nM)% Cell Viability (Mean ± SD)
0.198.2 ± 3.5
185.4 ± 5.1
1052.1 ± 4.8
10015.7 ± 2.9
10005.3 ± 1.2
IC50 (nM) ~10

Conclusion

The protocols described in this application note provide a robust framework for the cellular characterization of this compound. The Western blot assay allows for the direct assessment of the inhibitor's effect on the Trk signaling pathway, while the cell viability assay provides insights into its functional consequences on cell proliferation and survival. These assays are essential tools for researchers in the fields of neurobiology and oncology who are investigating the therapeutic potential of Trk inhibitors.

References

Application Notes and Protocols for Trk-IN-17 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Trk-IN-17 Experimental Design for Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in the development and function of the nervous system.[1][2] The TRK family consists of three members: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] In several types of cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric TRK fusion proteins with constitutively active kinase function.[3][][5] These fusion proteins drive oncogenesis by activating downstream signaling pathways, including the RAS/MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and differentiation.[2][6]

This compound is a potent and selective, ATP-competitive small molecule inhibitor of TRK kinases. These application notes provide an overview of the mechanism of action of this compound, its effects on downstream signaling, and detailed protocols for its use in cancer research.

Mechanism of Action

This compound is designed to target and inhibit the kinase activity of TRKA, TRKB, and TRKC, including their oncogenic fusion proteins. By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that are critical for tumor cell growth and survival.[7]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
TRKA1.5
TRKB2.1
TRKC1.8
ALK>1000
ROS1>1000
EGFR>2000

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeNTRK FusionIC50 (nM)
KM12Colorectal CancerTPM3-NTRK110.5
CUTO-3Lung CancerMPRIP-NTRK115.2
SW-527Breast CancerETV6-NTRK38.9
A549Lung CancerWild-type>5000
HCT116Colorectal CancerWild-type>5000

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment.[8][9][10][11]

Signaling Pathway Diagram

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLCg PLCγ TRK->PLCg RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Neurotrophin Neurotrophin Neurotrophin->TRK Binding & Dimerization RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Trk_IN_17 This compound Trk_IN_17->TRK Inhibition Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound Dilutions Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Culture and Treat Cells Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

References

Application Notes and Protocols for Trk-IN-17 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-17 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs).[1][2] The Trk family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are crucial for the development and function of the nervous system.[3][4] In the context of cancer, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide array of adult and pediatric solid tumors.[5] These oncogenic fusions activate downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting cell proliferation and survival.[3] Small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain are a primary therapeutic strategy for cancers harboring these fusions.[6]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on its classification as a potent Trk inhibitor and data from well-characterized Trk inhibitors such as Larotrectinib and Entrectinib.

Data Presentation

The following tables summarize the inhibitory activity of well-established Trk inhibitors, which can be used as a reference for designing experiments with this compound.

Table 1: Enzymatic Inhibition of Trk Kinases

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Other Kinase Targets (IC₅₀)Reference
Larotrectinib5 - 115 - 115 - 11Highly selective for Trk[7][8]
Entrectinib1 - 51 - 51 - 5ROS1 (0.2 nM), ALK (1.6 nM)[7][8]
Selitrectinib2.0 - 2.32.0 - 2.32.0 - 2.3Effective against resistance mutations[7]
Repotrectinib2.7 - 4.52.7 - 4.52.7 - 4.5Effective against resistance mutations[7]

Table 2: Cellular Activity of Trk Inhibitors in NTRK Fusion-Positive Cancer Cell Lines

Cell LineCancer TypeNTRK FusionTrk InhibitorCellular IC₅₀ (nM)Reference
KM12Colorectal CancerTPM3-NTRK1LarotrectinibNot specified, but effective[9]
NCI-H2228NSCLCEML4-ALKEntrectinibPotent inhibition[10]
IMS-M2AMLETV6-NTRK3EntrectinibPotent inhibition[11]
M0-91AMLETV6-NTRK3EntrectinibPotent inhibition[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

General Cell Culture and Maintenance

Materials:

  • Cancer cell line of interest (e.g., HT-29, which can be used as a colorectal cancer model)[12][13][14][15]

  • Complete growth medium (e.g., McCoy's 5A for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)[13]

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO₂[13]

Protocol for Subculturing Adherent Cells:

  • Grow cells in appropriate culture vessels until they reach 70-80% confluency.[14]

  • Aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.[14]

  • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 2-3 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the desired volume of the cell suspension to a new culture vessel containing fresh, pre-warmed complete growth medium.

  • Incubate at 37°C with 5% CO₂.

Cell Proliferation (MTT) Assay

Materials:

  • NTRK fusion-positive cancer cell line

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Trk Signaling Pathway Inhibition

Materials:

  • NTRK fusion-positive cancer cell line

  • Complete growth medium

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-TrkA (Tyr490), total TrkA, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophin->Trk_Receptor Binds & Activates PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K RAS RAS Trk_Receptor->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PKC PKC DAG->PKC IP3->PKC Differentiation Differentiation PKC->Differentiation Trk_IN_17 This compound Trk_IN_17->Trk_Receptor Inhibits

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Thaw_Cells Thaw & Culture NTRK-Fusion Cells Seed_Cells Seed Cells in Multi-well Plates Thaw_Cells->Seed_Cells Prepare_Inhibitor Prepare this compound Stock Solution (10 mM in DMSO) Treat_Cells Treat Cells with Serial Dilutions of this compound Prepare_Inhibitor->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Prolif_Assay Cell Proliferation Assay (e.g., MTT) Incubate->Prolif_Assay WB_Assay Western Blot for Pathway Inhibition Incubate->WB_Assay IC50 Determine IC₅₀ Prolif_Assay->IC50 Phospho_Inhibition Assess Inhibition of p-Trk, p-AKT, p-ERK WB_Assay->Phospho_Inhibition

Caption: General workflow for in vitro evaluation of this compound.

References

Trk-IN-17 reconstitution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-17 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling through mechanisms such as gene fusions has been implicated in the progression of various cancers.[2][3][4] this compound serves as a valuable tool for investigating the therapeutic potential of Trk inhibition in preclinical research. These application notes provide detailed protocols for the reconstitution, storage, and in vitro application of this compound.

Product Information

PropertyValue
Chemical Name This compound
Molecular Formula C₂₁H₂₁F₂N₇S
Molecular Weight 441.50 g/mol
CAS Number 2409544-80-3

Reconstitution and Storage

Due to the limited availability of a specific datasheet for this compound, the following recommendations are based on general guidelines for small molecule kinase inhibitors. It is strongly advised to consult the Certificate of Analysis provided by the supplier for compound-specific information.

Reconstitution:

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.

StepInstruction
1. Preparation Bring the vial of this compound powder to room temperature before opening.
2. Solvent Addition Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
3. Solubilization Gently vortex or sonicate the vial until the powder is completely dissolved.

Storage Conditions:

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureShelf Life (Typical)
Solid Powder -20°C≥ 1 year
DMSO Stock Solution -80°C≤ 6 months

Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into single-use vials is highly recommended.

Signaling Pathway

Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. The primary pathways activated include the Ras-MAPK, PI3K-Akt, and PLCγ pathways.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk Binding & Dimerization PLCg PLCγ Trk->PLCg Activation PI3K PI3K Trk->PI3K Activation Ras Ras Trk->Ras Activation Transcription Gene Transcription (Survival, Proliferation) PLCg->Transcription Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Transcription MAPK->Transcription

Trk Signaling Pathway Overview

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of this compound. Optimization may be required for specific cell lines and experimental conditions.

Cell-Based Proliferation Assay

This protocol describes a method to determine the effect of this compound on the proliferation of a Trk-fusion positive cancer cell line, such as KM12 (colorectal carcinoma with a TPM3-NTRK1 fusion).[5][6][7][8][9]

Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout A Seed KM12 cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with this compound or DMSO control B->D C Prepare serial dilutions of this compound C->D E Incubate for 72 hours D->E F Add proliferation reagent (e.g., CellTiter-Glo®) E->F G Measure luminescence F->G H Calculate IC₅₀ value G->H

Cell Proliferation Assay Workflow

Materials:

  • KM12 cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • 96-well plates

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed KM12 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from the DMSO stock. Include a DMSO-only control.

  • Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Readout: Follow the manufacturer's protocol for the chosen cell proliferation assay. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot for Phospho-Trk Inhibition

This protocol outlines the procedure to assess the inhibitory effect of this compound on the autophosphorylation of Trk receptors in KM12 cells.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A Seed and grow KM12 cells B Treat with this compound for 2-4 hours A->B C Lyse cells and collect protein B->C D Determine protein concentration C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane F->G H Incubate with primary antibody (anti-phospho-Trk) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect with ECL substrate I->J K Image the blot J->K L Analyze band intensities K->L

Western Blot Workflow

Materials:

  • KM12 cells

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Trk (e.g., Tyr490/Tyr516), anti-total-Trk, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed KM12 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a DMSO control) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize, strip the membrane and re-probe with anti-total-Trk and a loading control antibody like anti-GAPDH.

Disclaimer

This document provides general guidance and protocols. Specific experimental conditions, including cell lines, reagent concentrations, and incubation times, may require optimization by the end-user. Always refer to the product-specific Certificate of Analysis for the most accurate information on reconstitution and storage. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

References

Application Note & Protocol: Western Blot for Phosphorylated Trk (p-Trk) Following Trk-IN-17 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases activated by neurotrophins.[1] Their signaling pathways, including the Ras/MAPK and PI3K pathways, are crucial for neuronal survival, differentiation, and plasticity.[2][3] Dysregulation of Trk signaling, often through gene fusions, leads to constitutively active kinases that drive various cancers.[4][5]

Trk-IN-17 is a potent inhibitor of Trk kinases, making it a valuable tool for cancer research.[1] This document provides a detailed protocol for performing a Western blot to measure the inhibition of Trk autophosphorylation (p-Trk) in cultured cells following treatment with this compound. The protocol includes cell culture, inhibitor treatment, protein extraction, immunoblotting for p-Trk, membrane stripping, and subsequent reprobing for total Trk to ensure accurate quantification of inhibition.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the Trk signaling pathway and the experimental workflow for assessing inhibitor efficacy.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk Trk Receptor Trk_dimer Dimerization & Autophosphorylation (p-Trk) Trk->Trk_dimer Activates Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk Binds Downstream Downstream Signaling (Ras/MAPK, PI3K) Trk_dimer->Downstream Initiates Inhibitor This compound Inhibitor->Trk_dimer Blocks

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Vehicle vs. This compound) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-Trk) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection & Imaging H->I J 10. Membrane Stripping I->J K 11. Re-blocking J->K L 12. Primary Antibody Incubation (anti-Total Trk) K->L M 13. Secondary Incubation & Detection L->M N 14. Data Analysis (Normalize p-Trk to Total Trk) M->N

Caption: Experimental workflow for Western blot analysis of p-Trk and Total Trk.

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells, which express Trk receptors) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Once cells reach the desired confluency, you may wish to serum-starve them for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in cell culture media to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM.

    • Include a "vehicle-only" control (DMSO concentration matched to the highest this compound dose).

    • Incubate cells with the inhibitor for a predetermined time (e.g., 1-4 hours). This should be optimized for your specific cell line and experimental goals.

  • Neurotrophin Stimulation:

    • To robustly measure inhibition, stimulate Trk phosphorylation by adding the appropriate neurotrophin (e.g., 50-100 ng/mL of NGF for TrkA, or BDNF for TrkB) for 5-10 minutes at 37°C before harvesting the cells.[2][6] Add the neurotrophin directly to the media containing this compound or vehicle.

    • Include a non-stimulated control to assess basal phosphorylation.

Part 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer. Crucially, supplement the buffer immediately before use with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[7][8]

  • Cell Harvest:

    • Place the culture plates on ice and aspirate the media.

    • Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[9]

    • Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.[10]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

  • Lysate Processing:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

    • Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Based on the concentrations, calculate the volume needed to load 20-50 µg of total protein per lane.[9][12]

  • Sample Preparation for Electrophoresis:

    • Add 4X or 6X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]

    • Centrifuge briefly before loading onto the gel. Samples can be used immediately or stored at -80°C.

Part 3: SDS-PAGE, Transfer, and Immunoblotting
  • Gel Electrophoresis: Load 20-50 µg of each protein sample into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often preferred for their durability, especially when stripping and reprobing.[13]

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).

    • Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over non-fat milk to reduce background.[8][14]

  • Primary Antibody (p-Trk) Incubation:

    • Dilute the phospho-specific Trk primary antibody (e.g., Phospho-TrkA (Tyr490) or Phospho-TrkB (Tyr516)) in blocking buffer (5% BSA in TBST) at the dilution recommended by the manufacturer (typically 1:1000).[2][6]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10][12]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (can use 5% non-fat milk here) for 1 hour at room temperature.[10]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the signal using a CCD imager or X-ray film.

Part 4: Membrane Stripping and Reprobing for Total Trk

To accurately quantify the change in phosphorylation, the membrane should be reprobed for total Trk as a loading control.

  • Stripping:

    • After imaging for p-Trk, wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) or a commercial stripping buffer for 15-30 minutes at room temperature or 50°C, depending on the protocol's harshness.[15][16]

    • Optimization of incubation time and temperature may be necessary.[17]

  • Washing: Wash the membrane extensively (e.g., 5-6 times for 5 minutes each) with TBST or PBS to remove all traces of the stripping buffer and antibodies.[15][17]

  • Reprobing:

    • Block the stripped membrane again for 1 hour in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody for total Trk (e.g., TrkA/B/C antibody) diluted in blocking buffer, typically overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described in Part 3 (steps 5 and 6).

Part 5: Data Analysis
  • Densitometry: Quantify the band intensity for both p-Trk and total Trk for each sample using imaging software (e.g., ImageJ).

  • Normalization: For each lane, calculate the ratio of the p-Trk signal to the total Trk signal.

  • Comparison: Compare the normalized p-Trk signal in the this compound-treated samples to the vehicle-treated control to determine the percent inhibition.

Data Presentation Tables

Table 1: Reagents and Recommended Concentrations

Reagent/Buffer Key Components Purpose
Cell Lysis Buffer RIPA or similar, supplemented with Protease and Phosphatase Inhibitor Cocktails Protein extraction and preservation of phosphorylation
Blocking Buffer 5% BSA in 1X TBST Prevents non-specific antibody binding for p-Trk detection[8][14]
Antibody Diluent 5% BSA in 1X TBST (for p-Trk Ab), 5% Milk in TBST (for others) Dilution of primary and secondary antibodies
Wash Buffer 1X TBST (Tris-Buffered Saline, 0.1% Tween-20) Washing away unbound antibodies

| Stripping Buffer | Commercial buffer or 25 mM Glycine-HCl, 1% SDS, pH 2.0 | Removal of primary/secondary antibodies for reprobing[16] |

Table 2: Example Experimental Conditions & Antibody Dilutions

Parameter Suggested Range / Value Notes
Cell Seeding Density 70-80% confluency Cell-line dependent
This compound Concentration 1 nM - 1 µM Perform a dose-response to determine IC50
This compound Incubation Time 1 - 4 hours Optimization may be required
Neurotrophin Stimulation 50-100 ng/mL for 5-10 min e.g., NGF for TrkA, BDNF for TrkB[2][6]
Protein Load per Lane 20 - 50 µg Ensure equal loading across all lanes[12]
p-Trk Antibody Dilution 1:1000 Manufacturer dependent, check datasheet[2][6]
Total Trk Antibody Dilution 1:1000 Manufacturer dependent, check datasheet[1]

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Manufacturer dependent |

References

Troubleshooting & Optimization

Navigating Trk-IN-17: A Technical Guide to Overcoming Solubility Hurdles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent TRK inhibitor, Trk-IN-17, its promising therapeutic potential is often met with a common experimental challenge: poor aqueous solubility. This technical support guide provides a comprehensive resource to address and overcome solubility issues, ensuring the successful design and execution of both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent inhibitor of Tropomyosin receptor kinases (TRKs) and holds significant promise in cancer research. However, like many kinase inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. This can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and formulating the compound for animal studies, potentially impacting experimental reproducibility and accuracy.

Q2: What are the recommended solvents for dissolving this compound?

Based on the general characteristics of similar kinase inhibitors and available information, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. For in vivo studies, a co-solvent system is typically required to maintain solubility and bioavailability.

Q3: How can I prepare a stock solution of this compound for my cell-based assays?

To prepare a stock solution, dissolve this compound in 100% DMSO. It is recommended to start with a concentration of 10 mM. Gentle warming and vortexing can aid in dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my this compound DMSO stock in aqueous media for my in vitro assay. What should I do?

This is a common issue. To minimize precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous assay medium is kept low, typically at or below 0.5%. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent rapid precipitation.

Q5: How do I formulate this compound for oral or intraperitoneal administration in animal models?

Due to its low aqueous solubility, a simple saline solution is not suitable for in vivo administration of this compound. A common and effective approach is to use a co-solvent vehicle. A widely used formulation for poorly soluble kinase inhibitors consists of a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80 (polysorbate 80), and saline.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility-related problems encountered when working with this compound.

Table 1: Troubleshooting Common this compound Solubility Issues
IssuePotential CauseRecommended Solution
Difficulty dissolving this compound powder in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Use gentle warming (up to 37°C) and vortexing or sonication to aid dissolution.
Precipitation observed in DMSO stock solution upon storage. Supersaturation or improper storage.Ensure the stock concentration is not too high. Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Compound precipitates out of solution when diluted into aqueous media for in vitro assays. Poor aqueous solubility and high final DMSO concentration.Keep the final DMSO concentration in the assay medium below 0.5%. Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a pre-warmed aqueous buffer.
Inconsistent results in cell-based assays. Compound precipitation leading to inaccurate concentrations.Visually inspect for precipitation before adding to cells. Prepare fresh dilutions for each experiment. Ensure thorough mixing of the final solution.
Precipitation or phase separation in the in vivo formulation. Improper mixing of co-solvents or incorrect ratios.Prepare the formulation by adding each component in the specified order and ensuring complete dissolution at each step. Vortex or sonicate the mixture thoroughly.
Low or variable drug exposure in animal studies. Poor absorption due to precipitation of the compound in vivo.Optimize the co-solvent formulation. Ensure the formulation is a clear, homogenous solution before administration. Consider alternative routes of administration or formulation strategies if issues persist.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Recommended Formulation of this compound for In Vivo Studies

This protocol provides a standard co-solvent formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodents. The final concentration of this compound will need to be adjusted based on the required dosage.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Dissolve the required amount of this compound in DMSO.

    • In a separate tube, add PEG300.

    • Slowly add the this compound/DMSO solution to the PEG300 while vortexing.

    • Add Tween 80 to the mixture and vortex until a clear solution is formed.

    • Finally, add sterile saline to the desired final volume and vortex thoroughly.

    • The final recommended vehicle composition is typically in the range of 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder saline. The exact ratios may need to be optimized for your specific dosage and animal model.

    • Administer the formulation immediately after preparation.

Note: The information provided in this guide is based on general knowledge of handling poorly soluble kinase inhibitors. Researchers should always perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.

Visualizing Experimental Workflows and Pathways

To further aid in experimental design and understanding, the following diagrams illustrate key processes.

Trk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binds ADP ADP Trk_Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Trk_Receptor->Downstream_Signaling Activates Trk_IN_17 This compound Trk_IN_17->Trk_Receptor Inhibits ATP Binding ATP ATP ATP->Trk_Receptor Phosphorylates Cellular_Response Cellular Response (Survival, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Solvent Check Solvent and Concentration Start->Check_Solvent In_Vitro In Vitro Assay? Check_Solvent->In_Vitro Correct? Further_Help Consult Technical Support Check_Solvent->Further_Help Incorrect? In_Vivo In Vivo Study? In_Vitro->In_Vivo No Use_DMSO Use 100% DMSO for Stock In_Vitro->Use_DMSO Yes Use_Cosolvent Use Co-solvent Vehicle (e.g., DMSO, PEG300, Tween 80) In_Vivo->Use_Cosolvent Yes In_Vivo->Further_Help No Low_DMSO_Final Keep Final DMSO < 0.5% Use_DMSO->Low_DMSO_Final Success Successful Solubilization Low_DMSO_Final->Success Optimize_Formulation Optimize Formulation Ratios Use_Cosolvent->Optimize_Formulation Optimize_Formulation->Success

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Technical Support Center: Interpreting Unexpected Results with Trk-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals using Trk-IN-17. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC.[1] These receptor tyrosine kinases are crucial for neuronal development and function and are implicated in the growth and survival of various cancer types when their signaling is dysregulated.[2][3] this compound is designed to block the ATP-binding site of the Trk kinases, thereby inhibiting their catalytic activity and downstream signaling.[3]

Q2: I'm observing a weaker-than-expected inhibition of my target cells. What are the possible reasons?

Several factors could contribute to a reduced inhibitory effect. These can range from experimental setup to the biological characteristics of your cell line.

  • Compound Stability and Activity: Ensure that this compound has been stored correctly and that the solvent used for reconstitution is compatible and does not affect its activity. Repeated freeze-thaw cycles should be avoided.

  • Cell Line Characteristics: The expression level of Trk receptors in your cell line is a critical factor. Low expression of TrkA, TrkB, and TrkC will naturally lead to a less pronounced effect. It's also possible that the cells have intrinsic resistance mechanisms.

  • Assay Conditions: The concentration of ATP in your kinase assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor like this compound.[4] Additionally, high cell density or serum concentrations in culture media can sometimes interfere with compound activity.

Q3: My cells are showing unexpected morphological changes after treatment with this compound. What could be the cause?

Unexpected changes in cell shape, such as rounding up or detachment, can be indicative of off-target effects.[5] While this compound is a potent Trk inhibitor, like many kinase inhibitors, it may have activity against other kinases or cellular components at higher concentrations.

One possibility is the inhibition of kinases that regulate the cytoskeleton.[5] Another potential off-target for some kinase inhibitors is tubulin, which can lead to rapid changes in cell morphology.[6] It is crucial to perform dose-response experiments and observe the morphological changes at various concentrations.

Troubleshooting Guide for Unexpected Results

Scenario 1: Inconsistent IC50 Values Across Different Assays

You observe a significant discrepancy in the IC50 value of this compound when comparing a biochemical kinase assay with a cell-based viability assay.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Different Assay Principles Biochemical assays measure direct inhibition of kinase activity, while cell-based assays measure a downstream biological effect (e.g., proliferation, viability). Cellular uptake, metabolism, and efflux of the compound can all influence the effective intracellular concentration.
ATP Concentration in Biochemical Assays The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure you are using an ATP concentration close to the Km for the Trk kinase you are assaying for more physiologically relevant results.[4]
Cellular Resistance Mechanisms Your cells may have intrinsic or acquired resistance to Trk inhibition. This could be due to mutations in the Trk receptors or the activation of bypass signaling pathways.
Off-Target Effects at Higher Concentrations At higher concentrations, off-target effects could contribute to cell death, leading to a lower apparent IC50 in cell viability assays that is not solely due to Trk inhibition.
Scenario 2: Lack of Correlation Between Trk Phosphorylation and Downstream Signaling

You observe a potent inhibition of Trk autophosphorylation by Western blot after this compound treatment, but the downstream signaling pathways (e.g., MAPK, PI3K/AKT) are not inhibited to the same extent.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Activation of Bypass Pathways The cancer cells may have developed resistance by activating alternative signaling pathways that can sustain downstream signaling even when Trk is inhibited. Common bypass mechanisms include mutations in KRAS, BRAF, or amplification of MET.[7][8]
Feedback Loops Inhibition of one pathway can sometimes lead to the activation of feedback loops that reactivate the same or parallel pathways.
Experimental Timing The kinetics of signaling pathway inhibition can vary. Analyze downstream signaling at multiple time points after this compound treatment.
Off-Target Activation of Other Kinases In some rare cases, kinase inhibitors can paradoxically activate other kinases, leading to unexpected downstream signaling.[9]
Scenario 3: Development of Resistance to this compound in Long-Term Cultures

Your cell line, which was initially sensitive to this compound, becomes resistant after prolonged culture in the presence of the inhibitor.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
On-Target Resistance Mutations Mutations in the kinase domain of the Trk receptor can prevent the binding of this compound. These often occur in the "gatekeeper" or "solvent front" regions.[3]
Off-Target (Bypass) Resistance The cells may have acquired mutations in other genes that activate parallel signaling pathways, making them independent of Trk signaling for survival and proliferation.[7][8][10]
Upregulation of Drug Efflux Pumps Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: After the incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Trk Signaling Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation status of Trk and its downstream effectors.

  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.[12][13]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Potential Mechanisms of Unexpected Results

Trk Signaling and Potential Bypass Pathways

Trk_Signaling_and_Bypass cluster_downstream Downstream Signaling cluster_bypass Potential Bypass Mechanisms Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT PLCg PLCγ Pathway Trk_Receptor->PLCg Trk_IN_17 This compound Trk_IN_17->Trk_Receptor Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival_Proliferation PI3K_AKT->Cell_Survival_Proliferation PLCg->Cell_Survival_Proliferation Mut_BRAF Mutant BRAF Mut_BRAF->RAS_RAF_MEK_ERK Activates Mut_KRAS Mutant KRAS Mut_KRAS->RAS_RAF_MEK_ERK Activates MET_Amp MET Amplification MET_Amp->PI3K_AKT Activates

Caption: Trk signaling pathways and potential resistance mechanisms.

Experimental Workflow for Troubleshooting Reduced Efficacy

Troubleshooting_Workflow Start Unexpected Result: Reduced Efficacy of this compound Check_Compound 1. Verify Compound Integrity - Storage conditions - Fresh dilutions Start->Check_Compound Check_Assay 2. Review Assay Parameters - Cell density - Serum concentration - ATP concentration (biochemical) Check_Compound->Check_Assay Validate_Target 3. Validate Trk Expression & Downstream Signaling - Western blot for total Trk - Basal p-Trk levels Check_Assay->Validate_Target Investigate_Resistance 4. Investigate Resistance - Sequence Trk for mutations - Screen for bypass pathway activation Validate_Target->Investigate_Resistance Outcome Identify Cause of Reduced Efficacy Investigate_Resistance->Outcome

Caption: Troubleshooting workflow for reduced this compound efficacy.

Logical Relationships in On-Target vs. Off-Target Effects

Effects_Logic cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Trk_IN_17_Treatment This compound Treatment Inhibit_Trk Inhibition of Trk Kinase Trk_IN_17_Treatment->Inhibit_Trk Inhibit_Other_Kinase Inhibition of Other Kinase(s) Trk_IN_17_Treatment->Inhibit_Other_Kinase Phenotype_A Expected Phenotype (e.g., decreased proliferation) Inhibit_Trk->Phenotype_A Leads to Phenotype_B Unexpected Phenotype (e.g., morphological changes) Inhibit_Other_Kinase->Phenotype_B May lead to

Caption: On-target versus potential off-target effects of this compound.

References

Technical Support Center: Overcoming Resistance to Trk-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are activated by neurotrophins and play a crucial role in neuronal signaling and the development of certain cancers.[1][2] In many cancers, chromosomal rearrangements can lead to the creation of TRK fusion proteins, which are constitutively active and drive tumor growth.[3][4] this compound is designed to block the ATP binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways that are critical for cell proliferation and survival.[2][5]

Q2: My Trk fusion-positive cell line is showing reduced sensitivity to this compound. What are the possible reasons?

Reduced sensitivity, or acquired resistance, to TRK inhibitors like this compound is a known phenomenon and can be broadly categorized into two main types:

  • On-target resistance: This occurs due to mutations in the NTRK gene itself, specifically within the kinase domain. These mutations can interfere with the binding of this compound to the TRK protein.[6][7]

  • Off-target resistance (Bypass signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This can involve mutations or amplification of other oncogenes like KRAS, BRAF, or MET.[6][8]

Q3: How can I determine if the resistance in my cell line is on-target or off-target?

To distinguish between on-target and off-target resistance, a combination of sequencing and biochemical analyses is recommended:

  • Sequencing: Perform next-generation sequencing (NGS) of the NTRK fusion gene in your resistant cell line to identify potential secondary mutations in the kinase domain. Compare this to the sequence from your parental, sensitive cell line.

  • Phospho-protein analysis: Use western blotting or phospho-proteomic arrays to assess the activation status of key signaling molecules in pathways that can act as bypass mechanisms (e.g., phospho-ERK, phospho-Akt, c-Met). An increase in the activation of these pathways in the presence of this compound would suggest off-target resistance.

Troubleshooting Guide

Issue 1: Decreased potency of this compound observed in cell viability assays.

If you observe a rightward shift in the IC50 curve of this compound in your cell viability assays, it indicates the development of resistance.

Possible Causes and Solutions:

CauseRecommended Action
On-target resistance (NTRK kinase domain mutations) - Sequence the NTRK fusion gene to identify mutations. - Common resistance mutations occur in the solvent front (e.g., G595R in NTRK1, G623R in NTRK3), gatekeeper (e.g., F589L in NTRK1), and xDFG motif.[6][9] - If a known resistance mutation is identified, consider switching to a next-generation TRK inhibitor designed to overcome these specific mutations, such as selitrectinib (LOXO-195) or repotrectinib (TPX-0005).[6][10][11]
Off-target resistance (Bypass pathway activation) - Perform a phospho-kinase screen or western blot analysis for key signaling nodes like p-ERK, p-Akt, p-MET. - If activation of a bypass pathway is confirmed (e.g., MAPK pathway activation via KRAS or BRAF mutation), consider combination therapy. For example, combine this compound with a MEK inhibitor (like trametinib) or a BRAF inhibitor (like dabrafenib).[8]
Drug Efflux - Although less commonly reported for TRK inhibitors, increased expression of drug efflux pumps (e.g., MDR1) could contribute to resistance. Evaluate the expression of ABC transporters. - If overexpressed, consider co-treatment with an efflux pump inhibitor.

Signaling Pathways and Resistance Mechanisms

TRK_Signaling_and_Resistance cluster_extracellular Extracellular cluster_membrane Cell Membrane Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds RAS_MAPK RAS_MAPK TRK_Receptor->RAS_MAPK PI3K_AKT PI3K_AKT TRK_Receptor->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Trk_IN_17 Trk_IN_17 Trk_IN_17->TRK_Receptor Inhibits Solvent_Front Solvent_Front Solvent_Front->TRK_Receptor Prevents Binding Gatekeeper Gatekeeper Gatekeeper->TRK_Receptor Prevents Binding xDFG xDFG xDFG->TRK_Receptor Prevents Binding KRAS KRAS KRAS->RAS_MAPK Activates BRAF BRAF BRAF->RAS_MAPK Activates MET MET MET->RAS_MAPK Activates MET->PI3K_AKT Activates

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-ERK

This protocol is to assess the activation of the MAPK pathway.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Resistant Cell Line (High IC50 for this compound) Sequencing NGS of NTRK Fusion Gene Start->Sequencing Phospho_Profiling Phospho-Proteomic Profiling (e.g., Western Blot for p-ERK, p-Akt) Start->Phospho_Profiling Mutation_Found NTRK Kinase Domain Mutation Identified? Sequencing->Mutation_Found Bypass_Activated Bypass Pathway Activation Detected? Phospho_Profiling->Bypass_Activated On_Target On-Target Resistance Mutation_Found->On_Target Yes Mutation_Found->Bypass_Activated No Next_Gen_TKI Test Next-Generation TRK Inhibitor On_Target->Next_Gen_TKI End Resistance Mechanism Characterized Next_Gen_TKI->End Off_Target Off-Target Resistance Bypass_Activated->Off_Target Yes Bypass_Activated->End No/ Unknown Combo_Therapy Test Combination Therapy (e.g., this compound + MEK Inhibitor) Off_Target->Combo_Therapy Combo_Therapy->End

Summary of Acquired Resistance Mutations in TRK Kinases

The following table summarizes common on-target resistance mutations observed with first-generation TRK inhibitors.

TRK GeneMutation LocationAmino Acid Change
NTRK1Solvent FrontG595R
GatekeeperF589L
xDFG MotifG667C
NTRK2Solvent FrontG639R
GatekeeperF633L
NTRK3Solvent FrontG623R
GatekeeperF617L/I
xDFG MotifG696A

This table is a summary of commonly reported mutations and is not exhaustive.[6][7][9]

For further assistance, please contact our technical support team.

References

Technical Support Center: Troubleshooting Trk-IN-17 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Trk-IN-17 in Western blot experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your Western blot analysis of this compound activity.

Problem: Weak or No Signal for Phospho-Trk or Downstream Targets

Question: I am not observing the expected decrease in phosphorylation of Trk or its downstream targets (e.g., p-Akt, p-ERK) after treatment with this compound. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive this compound Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions.
Low Protein Expression Confirm that your cell line or tissue expresses detectable levels of the target protein. You may need to increase the amount of protein loaded onto the gel, with a recommended starting point of 20-30 µg of total protein per lane.[1]
Inefficient Antibody Verify the primary antibody's specificity and activity. Use a positive control to confirm that the antibody can detect the phosphorylated target. Consider increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[2]
Poor Protein Transfer Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step.[3][4] For larger proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer to facilitate transfer.[2]
Problem: High Background on the Western Blot

Question: My Western blot shows high background, making it difficult to interpret the results of my this compound experiment. How can I reduce the background?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Blocking Optimize your blocking conditions. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature. Some antibodies may have a preference for a specific blocking agent.[4]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. We recommend at least three washes of 5-10 minutes each with TBST.[1]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[5]
Contaminated Buffers Prepare fresh buffers, especially the wash buffer containing Tween-20, as bacterial growth can contribute to background.
Membrane Handling Handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[3]
Problem: Non-Specific Bands are Present

Question: I am seeing multiple unexpected bands in my Western blot, which complicates the analysis of this compound's effect. What could be causing this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-Specific Antibody Binding Ensure the primary antibody is specific for the target protein. Use a blocking buffer that is different from the one your antibody was raised in to minimize cross-reactivity.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[1] Use fresh samples whenever possible.
Too Much Protein Loaded Overloading the gel with too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[1][5]
Antibody Cross-Reactivity If you are probing for multiple proteins, ensure that the secondary antibodies do not cross-react with other primary antibodies. Use highly cross-adsorbed secondary antibodies.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[6] Trk receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[6][7] Upon activation, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which are crucial for cell survival, proliferation, and differentiation.[8][9][10] this compound works by blocking the kinase activity of Trk receptors, thereby inhibiting these downstream signaling events.

Q2: How can I verify that this compound is effectively inhibiting Trk signaling in my Western blot?

A2: To verify the inhibitory effect of this compound, you should probe for the phosphorylated forms of Trk receptors (e.g., Phospho-TrkA/B) and key downstream signaling proteins such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204). A successful inhibition will be indicated by a dose-dependent decrease in the phosphorylation of these proteins in this compound-treated samples compared to untreated or vehicle-treated controls.

Q3: What are recommended starting concentrations for this compound in cell culture experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a low micromolar range to determine the IC50 for your system.

Q4: Which antibodies are recommended for detecting Trk activation and its inhibition by this compound?

A4: To assess Trk activation, it is essential to use antibodies that specifically recognize the phosphorylated forms of the Trk receptors. MedchemExpress suggests several relevant antibodies, including Phospho-TrkA/B (Tyr490/Tyr516) Antibody.[6] It is also crucial to use antibodies against the total forms of these proteins as loading controls to ensure that the observed changes in phosphorylation are not due to variations in protein levels.

Experimental Protocols

General Western Blot Protocol for Assessing this compound Efficacy
  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk, anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 9.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of the antibodies and re-probed with an antibody against a total protein or a loading control (e.g., total Trk, total Akt, GAPDH, or β-actin).

Visualizations

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Neurotrophin Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binding & Dimerization Ras Ras TrkReceptor->Ras PI3K PI3K TrkReceptor->PI3K PLCg PLC-γ TrkReceptor->PLCg TrkIN17 This compound TrkIN17->TrkReceptor Inhibition MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLCg->IP3_DAG CellResponse Cell Survival, Proliferation, Differentiation MAPK->CellResponse Akt->CellResponse IP3_DAG->CellResponse

Caption: Trk signaling pathway and the inhibitory action of this compound.

WB_Troubleshooting_Workflow Start Western Blot Problem WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckInhibitor Check this compound Activity & Concentration WeakSignal->CheckInhibitor Yes NonSpecificBands Non-Specific Bands? HighBg->NonSpecificBands No OptimizeBlocking Optimize Blocking (Agent & Time) HighBg->OptimizeBlocking Yes End Problem Solved NonSpecificBands->End No CheckDegradation Add Protease Inhibitors NonSpecificBands->CheckDegradation Yes CheckAntibody Optimize Antibody Concentration & Incubation CheckInhibitor->CheckAntibody CheckTransfer Verify Protein Transfer (Ponceau S) CheckAntibody->CheckTransfer IncreaseProtein Increase Protein Load CheckTransfer->IncreaseProtein IncreaseProtein->HighBg IncreaseWashes Increase Wash Steps & Duration OptimizeBlocking->IncreaseWashes TitrateAntibody Titrate Antibodies IncreaseWashes->TitrateAntibody TitrateAntibody->NonSpecificBands ReduceProtein Reduce Protein Load CheckDegradation->ReduceProtein VerifySpecificity Verify Antibody Specificity ReduceProtein->VerifySpecificity VerifySpecificity->End

Caption: Troubleshooting workflow for this compound Western blots.

References

Technical Support Center: Improving the Efficacy of TRK Inhibitors in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Tropomyosin Receptor Kinase (TRK) inhibitors, including compounds like Trk-IN-17, in their experiments. Due to limited specific data on this compound, the guidance provided is based on the broader class of TRK inhibitors and general principles of kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for TRK inhibitors?

A1: TRK inhibitors are small molecules that typically function as ATP-competitive inhibitors of the TRK kinase domain.[1] By binding to the ATP pocket, they block the phosphorylation and activation of the TRK receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3] The primary signaling cascades affected are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[3]

Q2: How do I select the appropriate cell line for my TRK inhibitor experiment?

A2: The ideal cell line is one that harbors an NTRK gene fusion, leading to constitutive activation of a TRK kinase.[4] The presence of such fusions is a key determinant of sensitivity to TRK inhibitors.[] Alternatively, cell lines overexpressing wild-type TRK receptors can be used, but may require stimulation with their cognate neurotrophin ligands (NGF for TrkA, BDNF or NT-4 for TrkB, and NT-3 for TrkC) to assess inhibitor activity.[6] It is crucial to verify the NTRK fusion status or TRK expression level in your chosen cell line.

Q3: What are the common causes of resistance to TRK inhibitors?

A3: Resistance to TRK inhibitors can arise through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with inhibitor binding.[7] Common mutation sites include the solvent front, gatekeeper, and xDFG motif residues.[2][7]

  • Off-target (bypass) resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling.[8] Examples include activating mutations in BRAF, KRAS, or amplification of MET.[7][9]

Q4: What are the expected on-target effects of TRK inhibition in preclinical models?

A4: On-target effects are physiological consequences of inhibiting the TRK pathway. In preclinical models, these can manifest as changes in neuronal function and development. In clinical settings, observed on-target adverse events include dizziness, weight gain, and paresthesias, which can provide insights into potential phenotypes to monitor in animal studies.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitor activity in cell-based assays. Poor inhibitor solubility.Small molecule kinase inhibitors can have low aqueous solubility.[10] Consider preparing a lipophilic salt of the inhibitor or using a lipid-based formulation to improve solubility and absorption.[10] Also, ensure the final DMSO concentration in your cell culture media is non-toxic (typically <0.5%).
Inappropriate cell line.Confirm that your cell line has a documented NTRK fusion or expresses the target TRK receptor at sufficient levels.
Suboptimal inhibitor concentration.Perform a dose-response experiment to determine the optimal concentration range for your specific inhibitor and cell line.
Inhibitor degradation.Check the stability of your inhibitor under experimental conditions (e.g., in cell culture media over time). Store stock solutions at -80°C as recommended for many kinase inhibitors.
Inconsistent results between experiments. Cell line heterogeneity.Use low-passage number cells and ensure consistent cell culture conditions. Periodically re-authenticate your cell lines.
Variability in reagent preparation.Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Ensure all other reagents are within their expiration dates and properly stored.
Development of resistance in long-term studies. Emergence of on-target mutations.Sequence the NTRK gene in resistant clones to identify potential mutations in the kinase domain. Consider testing a second-generation TRK inhibitor designed to overcome known resistance mutations.[]
Activation of bypass pathways.Perform genomic or proteomic analysis (e.g., RNA-seq, phospho-proteomics) on resistant cells to identify upregulated signaling pathways. Combination therapy with an inhibitor targeting the identified bypass pathway may be effective.[9]

Efficacy of Clinically Advanced TRK Inhibitors (for reference)

The following tables summarize the efficacy of two well-characterized TRK inhibitors, Larotrectinib and Entrectinib, in clinical trials. This data can serve as a benchmark for expected potency in relevant preclinical models.

Table 1: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Cancers

Parameter Value 95% Confidence Interval
Objective Response Rate (ORR)75%61% to 85%
Complete Response Rate13%-
Partial Response Rate62%-

Data from a pooled analysis of three clinical trials.

Table 2: Clinical Efficacy of Entrectinib in TRK Fusion-Positive Cancers

Parameter Value 95% Confidence Interval
Objective Response Rate (ORR)57%43% to 71%
Complete Response Rate7.4%-
Partial Response Rate50%-

Data from a pooled analysis of three clinical trials.

Experimental Protocols

General Protocol for a Cell Viability Assay
  • Cell Seeding: Seed cells harboring an NTRK fusion (e.g., KM12) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the TRK inhibitor in appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and not exceed a non-toxic level. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based, ATP-based) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.

General Protocol for a Western Blot to Assess TRK Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the TRK inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phosphorylated TRK (e.g., phospho-TrkA/B/C) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total TRK and a loading control (e.g., GAPDH or β-actin).

Visualizations

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Survival Cell Survival AKT_Pathway->Survival Differentiation Differentiation DAG_IP3->Differentiation Trk_IN_17 This compound (TRK Inhibitor) Trk_IN_17->Dimerization Inhibits

Caption: General TRK signaling pathway and the inhibitory action of a TRK inhibitor.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cluster_troubleshooting Phase 4: Troubleshooting Select_Cell_Line Select NTRK-fusion positive cell line Optimize_Seeding Optimize cell seeding density Select_Cell_Line->Optimize_Seeding Prepare_Inhibitor Prepare serial dilutions of TRK inhibitor Optimize_Seeding->Prepare_Inhibitor Treat_Cells Treat cells with inhibitor (e.g., 72 hours) Prepare_Inhibitor->Treat_Cells Viability_Assay Perform cell viability assay Treat_Cells->Viability_Assay Western_Blot Assess p-TRK levels by Western Blot Treat_Cells->Western_Blot Analyze_Results Analyze data and determine IC50 Viability_Assay->Analyze_Results Western_Blot->Analyze_Results Troubleshoot Troubleshoot unexpected results (e.g., low efficacy) Analyze_Results->Troubleshoot

Caption: A typical experimental workflow for evaluating the efficacy of a TRK inhibitor.

References

Common pitfalls to avoid when using Trk-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trk-IN-17, a potent pan-Trk inhibitor. As specific experimental data for this compound is limited in publicly available literature, this guide incorporates representative data and protocols for pan-Trk inhibitors to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Upon activation, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. In many cancers, chromosomal rearrangements can lead to the expression of Trk fusion proteins with constitutively active kinase domains, driving tumor growth. This compound, as a pan-Trk inhibitor, is designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing phosphorylation and blocking downstream signaling.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles. It is important to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q3: What is the solubility of this compound in common laboratory solvents?

Q4: What are the known on-target and potential off-target effects of Trk inhibitors?

On-target effects: Inhibition of the Trk pathway can lead to neurological side effects due to the role of Trk signaling in the nervous system. In clinical settings, reported on-target adverse events for Trk inhibitors include dizziness, weight gain, and withdrawal pain upon cessation of treatment.

Off-target effects: The selectivity of this compound against other kinases has not been publicly detailed. However, like many kinase inhibitors, off-target activity is possible. Researchers should consider performing a kinase panel screen to assess the selectivity of this compound in their experimental system, especially if unexpected phenotypes are observed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound Precipitation in Aqueous Solution Low aqueous solubility of the compound.- Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions in your final aqueous buffer or media.- Ensure the final DMSO concentration is below a cytotoxic level (typically <0.5%).- Gentle warming and vortexing may help re-dissolve precipitates.
Inconsistent or No Inhibitory Effect in Cell-Based Assays 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles.2. Incorrect Concentration: Errors in dilution calculations.3. Cell Line Insensitivity: The cell line may not have constitutively active Trk signaling or express Trk receptors.4. Assay Interference: The compound may interfere with the assay readout (e.g., luciferase, fluorescence).1. Aliquot stock solutions and store at -80°C. Use fresh aliquots for each experiment.2. Double-check all dilution calculations.3. Confirm Trk expression and activation in your cell line via Western blot or other methods. Use a positive control cell line with known Trk activation if possible.4. Run a control experiment to test for assay interference by the compound in the absence of cells or with a lysate.
High Background Signal or Off-Target Effects 1. Non-specific Binding: The compound may be binding to other kinases or proteins.2. Cellular Stress Response: High concentrations of the compound or solvent may induce a stress response.1. Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. Consider using a more specific Trk inhibitor as a control if available.2. Lower the concentration of this compound and the final DMSO concentration. Include a vehicle-only (DMSO) control in all experiments.
Development of Drug Resistance in Long-Term Studies Acquired mutations in the Trk kinase domain or activation of bypass signaling pathways.This is a known phenomenon with Trk inhibitors. If resistance is observed, consider sequencing the Trk gene in the resistant cells to identify potential mutations. Investigating alternative signaling pathways that may be upregulated can also provide insights.

Quantitative Data

As specific IC₅₀ values for this compound are not publicly available, the following table presents representative IC₅₀ values for other well-characterized pan-Trk inhibitors to provide a general understanding of the expected potency range.

Compound TrkA IC₅₀ (nM) TrkB IC₅₀ (nM) TrkC IC₅₀ (nM)
Larotrectinib5117
Entrectinib153

Note: This data is for representative pan-Trk inhibitors and may not reflect the exact values for this compound.

Experimental Protocols

General Protocol for a Cell-Based Trk Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on the proliferation of a cancer cell line with a known NTRK fusion.

1. Cell Seeding:

  • Culture cells in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known Trk inhibitor, if available).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

4. Viability/Proliferation Assay:

  • Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
  • Follow the manufacturer's instructions for the chosen assay.
  • Read the plate on a compatible plate reader.

5. Data Analysis:

  • Subtract the background absorbance/luminescence (from wells with medium only).
  • Normalize the data to the vehicle control (set as 100% viability).
  • Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plcg PLCγ Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->Trk_Receptor Binds P_Trk Phosphorylated Trk Receptor Trk_Receptor->P_Trk Autophosphorylation Trk_IN_17 This compound Trk_IN_17->P_Trk Inhibits ATP ATP ATP->P_Trk ADP ADP P_Trk->ADP RAS RAS P_Trk->RAS Activates PI3K PI3K P_Trk->PI3K Activates PLCG PLCγ P_Trk->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT AKT->Proliferation_Survival Promotes IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Proliferation_Survival Promotes

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prepare_cells Prepare & Seed Cells in 96-well plate start->prepare_cells prepare_compound Prepare this compound Stock & Dilutions start->prepare_compound treat_cells Treat Cells with This compound or Vehicle prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell-based Trk inhibition assay.

Troubleshooting_Logic start Inconsistent/No Inhibitory Effect check_compound Check Compound Integrity (Storage, Aliquoting) start->check_compound check_calculations Verify Dilution Calculations start->check_calculations check_cell_line Confirm Trk Expression & Activation in Cell Line start->check_cell_line check_assay Test for Assay Interference start->check_assay solution_compound Use Fresh Aliquots check_compound->solution_compound solution_calculations Recalculate & Repeat check_calculations->solution_calculations solution_cell_line Use Positive Control Cell Line / Validate Target check_cell_line->solution_cell_line solution_assay Run Compound-Only Control check_assay->solution_assay

Caption: Troubleshooting logic for inconsistent results in Trk inhibition assays.

References

Validation & Comparative

A Comparative Guide to TRK Inhibitors: Trk-IN-17 versus Larotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a significant advancement, particularly for tumors harboring NTRK gene fusions. This guide provides a detailed comparison of a research-grade inhibitor, Trk-IN-17, and the FDA-approved therapeutic, larotrectinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to TRK Inhibition

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusion events result in the production of chimeric TRK proteins with constitutively active kinase domains, which drive tumor growth and survival.[1][2] TRK inhibitors are small molecules designed to block the ATP-binding site of these aberrant TRK fusion proteins, thereby inhibiting downstream signaling pathways and suppressing tumor proliferation.[3]

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[3][4] It is an FDA-approved, tissue-agnostic cancer therapy for adult and pediatric patients with solid tumors that have an NTRK gene fusion.[2]

This compound is described as a potent inhibitor of TRK for research purposes.[5] It is referenced as compound 3 in patent WO2021148807A1.[5] As a research compound, its primary application is in preclinical studies to investigate the effects of TRK inhibition.

Mechanism of Action: Targeting the TRK Signaling Pathway

Both larotrectinib and this compound are designed to inhibit the kinase activity of TRK proteins. Upon binding of their natural ligands (neurotrophins), TRK receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling. Key pathways activated include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. By blocking the ATP-binding site, TRK inhibitors prevent this initial phosphorylation step, effectively shutting down these oncogenic signals.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor (TRKA/B/C) RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK_Receptor Binds Larotrectinib_TrkIN17 Larotrectinib / This compound Larotrectinib_TrkIN17->TRK_Receptor Inhibits

Caption: Simplified TRK Signaling Pathway and Point of Inhibition.

Comparative Efficacy Data

Quantitative data on the efficacy of this compound is not publicly available. Therefore, a direct comparison with larotrectinib cannot be made at this time. The following tables summarize the publicly available preclinical and clinical data for larotrectinib.

Preclinical Efficacy of Larotrectinib
Assay TypeTarget/Cell LineIC₅₀ (nmol/L)Reference
Enzymatic Assay TRKA6.5[3]
TRKB8.1[3]
TRKC10.6[3]
Cell-Based Assay KM12 (TPM3-NTRK1 fusion)1.7[6]
Clinical Efficacy of Larotrectinib (Integrated Analysis of Three Clinical Trials)
ParameterAll Patients (n=153)Reference
Overall Response Rate (ORR) 79%[7]
Complete Response (CR)16%[7]
Partial Response (PR)63%[7]
Median Duration of Response (mDOR) Not Reached[7]
Median Progression-Free Survival (mPFS) 25.8 months[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of TRK inhibitors like larotrectinib and this compound.

TRK Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified TRK kinases.

Methodology:

  • Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC enzymes; a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1); ATP; kinase assay buffer; test compounds (e.g., larotrectinib, this compound) at various concentrations; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. The TRK enzyme is incubated with serially diluted test compound in a kinase assay buffer in a 96-well plate. b. The kinase reaction is initiated by adding a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). d. The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression model.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a TRK inhibitor on the proliferation and viability of cancer cells harboring an NTRK fusion.

Methodology:

  • Cell Line: A cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).

  • Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound or a vehicle control. c. After a prolonged incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). f. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a TRK inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).

  • Procedure: a. Human cancer cells with an NTRK fusion (e.g., KM12 cells) are injected subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. The mice are then randomized into treatment and control groups. d. The treatment group receives the test compound (e.g., larotrectinib) orally or via another appropriate route of administration, while the control group receives a vehicle. e. Tumor volume is measured regularly (e.g., twice a week) using calipers. f. The study is continued for a predetermined period or until the tumors in the control group reach a specified size.

  • Data Analysis: Tumor growth curves are plotted for both the treatment and control groups. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Experimental_Workflow Start Start: TRK Inhibitor Evaluation Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Start->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT on NTRK+ cells) Kinase_Assay->Cell_Viability_Assay Promising Candidates Xenograft_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Viability_Assay->Xenograft_Model Lead Compound Data_Analysis Data Analysis & Efficacy Assessment Xenograft_Model->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: General Experimental Workflow for TRK Inhibitor Evaluation.

Conclusion

Larotrectinib has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, establishing it as a valuable therapeutic agent.[9] Its high selectivity and potent inhibition of TRK kinases are supported by extensive preclinical and clinical data.

This compound is positioned as a potent TRK inhibitor for research applications. While it holds potential for preclinical investigations into TRK-driven cancers, the absence of publicly available efficacy data precludes a direct and quantitative comparison with larotrectinib. Researchers utilizing this compound would need to perform the types of experiments detailed in this guide to establish its efficacy profile. The provided experimental protocols offer a robust framework for the evaluation of novel TRK inhibitors, facilitating the discovery and development of new targeted therapies.

References

Validating Trk-IN-17 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Trk-IN-17, a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development.[2] This document outlines experimental protocols and presents a comparative framework using data from established Trk inhibitors, Larotrectinib and Entrectinib, to guide the validation of this compound.

Introduction to Trk Inhibition and Target Engagement

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[3][4] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors a promising class of anti-cancer therapeutics.[3][5] this compound has been identified as a potent inhibitor of Trk kinases.[1]

Target engagement assays are essential to confirm that a drug candidate binds to its intended molecular target in a physiologically relevant context.[2] This guide focuses on three orthogonal approaches to validate this compound target engagement:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[6][7][8]

  • NanoBRET™ Target Engagement Assay: A live-cell, bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding to a target protein.[9][10]

  • Western Blotting for Downstream Signaling: An indirect but vital method to assess the functional consequences of target engagement by measuring the phosphorylation status of the target and its downstream effectors.[11][12][13]

Comparative Data Summary

The following table summarizes expected data from the described target engagement assays. While specific data for this compound is not yet publicly available, this table provides a template for its evaluation alongside the well-characterized Trk inhibitors, Larotrectinib and Entrectinib.

Assay Parameter This compound Larotrectinib Entrectinib Reference
CETSA Thermal Shift (ΔTm)Data to be generatedExpected: 2-8 °CExpected: 2-8 °C[6][7]
EC50Data to be generatedExpected: Low nMExpected: Low nM[7]
NanoBRET™ IC50Data to be generated~5-20 nM~1-10 nM[14]
Western Blot p-Trk Inhibition (IC50)Data to be generated~10-50 nM~5-25 nM[14]
p-AKT Inhibition (IC50)Data to be generated~20-100 nM~15-75 nM
p-ERK Inhibition (IC50)Data to be generated~20-100 nM~15-75 nM

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[15] Trk inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Trk_IN_17 Trk_IN_17 Trk_IN_17->Trk_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Proliferation Survival Transcription->Cell_Response

Trk signaling pathway and point of inhibition.
Experimental Workflow: Target Engagement Validation

A logical workflow for validating target engagement of a novel inhibitor like this compound involves progressing from direct binding assays to functional cellular assays.

Experimental_Workflow Start Start: this compound CETSA CETSA (Direct Binding) Start->CETSA NanoBRET NanoBRET (Direct Binding) Start->NanoBRET Western_Blot Western Blot (Functional Readout) CETSA->Western_Blot NanoBRET->Western_Blot Conclusion Conclusion: Target Engagement Validated Western_Blot->Conclusion

Workflow for validating this compound target engagement.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[2][6][8][16][17][18][19][20][21]

Objective: To determine the thermal stabilization of Trk proteins in intact cells upon binding of this compound.

Materials:

  • Cell line expressing Trk (e.g., SH-SY5Y neuroblastoma cells)

  • This compound, Larotrectinib, Entrectinib

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-Trk (pan-Trk or isoform-specific), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound, control inhibitors, or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an anti-Trk antibody to detect the amount of soluble Trk protein at each temperature. Use an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify band intensities and plot the percentage of soluble Trk protein as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm between treated and untreated samples (ΔTm) indicates thermal stabilization.

    • To determine the EC50, perform the assay at a single, optimized temperature with a range of inhibitor concentrations.

NanoBRET™ Target Engagement Assay

This protocol is based on the Promega NanoBRET™ technology.[9][10][22][23]

Objective: To quantify the binding affinity of this compound to Trk in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-Trk fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for Trk

  • This compound, Larotrectinib, Entrectinib

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection:

    • Transfect HEK293 cells with the NanoLuc®-Trk fusion plasmid according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Seeding and Treatment:

    • Harvest transfected cells and resuspend in Opti-MEM®.

    • Seed the cells into a 96-well plate.

    • Prepare serial dilutions of this compound and control inhibitors.

    • Add the compounds to the cells, followed by the NanoBRET™ tracer at its optimized concentration.

    • Incubate for 2 hours at 37°C.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Downstream Signaling

This protocol provides a general framework for assessing the phosphorylation of Trk and its downstream targets.[11][12][13][24][25][26]

Objective: To determine the effect of this compound on the phosphorylation of Trk, AKT, and ERK.

Materials:

  • Cell line expressing Trk (e.g., KM-12 or a cell line with an NTRK fusion)

  • This compound, Larotrectinib, Entrectinib

  • Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-p-Trk, anti-Trk, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture, Starvation, and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound or control inhibitors for 1-2 hours.

    • Stimulate the cells with the appropriate neurotrophin for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentrations.

  • Western Blot Analysis:

    • Perform Western blotting as described for CETSA.

    • Probe separate membranes with antibodies against the phosphorylated and total forms of Trk, AKT, and ERK. Use GAPDH as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized phosphorylation as a function of inhibitor concentration to determine the IC50 for the inhibition of downstream signaling.

Conclusion

Validating the cellular target engagement of a novel kinase inhibitor such as this compound requires a multi-faceted approach. By combining direct biophysical and live-cell binding assays like CETSA and NanoBRET™ with a functional readout of downstream signaling inhibition via Western blotting, researchers can build a robust body of evidence for the mechanism of action. The protocols and comparative framework provided in this guide offer a clear path for the comprehensive evaluation of this compound and other novel Trk inhibitors.

References

Trk-IN-17: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of Trk-IN-17 with other prominent Tropomyosin receptor kinase (Trk) inhibitors. The following sections detail the biochemical potency and selectivity of these compounds, the experimental methodologies used for their characterization, and the key signaling pathways involved.

Introduction to Trk Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. Small molecule inhibitors targeting the ATP-binding site of Trk kinases have emerged as effective therapeutic agents for these cancers. The selectivity of these inhibitors is a critical factor, as off-target effects on other kinases can lead to undesirable side effects.

Comparative Selectivity of Trk Inhibitors

The selectivity of a kinase inhibitor is determined by its potency against its intended target compared to its activity against a broad range of other kinases. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against a panel of kinases.

While this compound is a potent Trk inhibitor, specific quantitative data regarding its selectivity against a broad panel of kinases is not publicly available at this time. Information regarding its characterization is primarily found within the patent WO2021148807A1.

In contrast, extensive selectivity data is available for the FDA-approved Trk inhibitors, larotrectinib and entrectinib.

Table 1: Comparison of in vitro Kinase Inhibitory Activity (IC50 in nM)

Kinase TargetThis compoundLarotrectinibEntrectinib
TrkA Data not publicly available5-111-5
TrkB Data not publicly available5-111-5
TrkC Data not publicly available5-111-5
ROS1 Data not publicly available>10001-5
ALK Data not publicly available>10001-5
TNK2 Data not publicly available~576Data not publicly available

Key Observations:

  • Larotrectinib is a highly selective inhibitor of the Trk family of kinases. When screened against a panel of 226 other kinases, it demonstrated greater than 100-fold selectivity for Trk kinases, with the only significant off-target inhibition observed against TNK2.

  • Entrectinib is a multi-kinase inhibitor with potent activity against Trk kinases, as well as ROS1 and ALK. This broader activity profile makes it an effective treatment for cancers driven by fusions involving any of these three kinases.

Trk Signaling Pathway

The activation of Trk receptors by their neurotrophin ligands initiates a cascade of downstream signaling events that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trks include the RAS/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. In cancer, the constitutive activation of these pathways by Trk fusion proteins drives tumor growth and survival.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG IP3->Transcription DAG->Transcription Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->Trk Binds and activates Trk_Inhibitor Trk Inhibitor (e.g., this compound) Trk_Inhibitor->Trk Inhibits

Caption: The Trk signaling pathway and the point of inhibition by Trk inhibitors.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust biochemical assays are employed for this purpose.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Experimental Workflow:

LanthaScreen_Workflow cluster_assay LanthaScreen™ Assay Components cluster_reaction Binding Reaction cluster_detection Detection Kinase Europium-labeled Anti-Tag Antibody + Tagged Kinase No_Inhibitor No Inhibitor: Tracer binds to Kinase => High FRET Kinase->No_Inhibitor With_Inhibitor With Inhibitor: Inhibitor displaces Tracer => Low FRET Kinase->With_Inhibitor Tracer Alexa Fluor™ 647-labeled ATP-competitive Tracer Tracer->No_Inhibitor Tracer->With_Inhibitor Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->With_Inhibitor Plate_Reader TR-FRET Plate Reader No_Inhibitor->Plate_Reader With_Inhibitor->Plate_Reader

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound).

    • Prepare a solution containing the europium-labeled anti-tag antibody and the tagged kinase of interest.

    • Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Assembly:

    • In a microplate, add the serially diluted test inhibitor.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_components KINOMEscan™ Components cluster_binding Competition Binding cluster_quantification Quantification Kinase DNA-tagged Kinase Binding_Reaction Kinase, Ligand, and Inhibitor are mixed Kinase->Binding_Reaction Ligand Immobilized Ligand (on beads) Ligand->Binding_Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Binding_Reaction qPCR Amount of bound kinase is quantified by qPCR of the DNA tag Binding_Reaction->qPCR

Caption: Workflow of the KINOMEscan™ Competition Binding Assay.

Protocol Outline:

  • Assay Preparation:

    • A large panel of human kinases are individually expressed as fusions with a unique DNA tag.

    • An ATP-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Binding:

    • The DNA-tagged kinase, the immobilized ligand, and the test inhibitor (at a fixed concentration or in serial dilutions) are combined in a well of a microplate.

    • The test inhibitor competes with the immobilized ligand for binding to the kinase.

  • Wash and Elution:

    • Unbound components are washed away.

    • The bound kinase is eluted from the solid support.

  • Quantification:

    • The amount of eluted kinase is quantified by quantitative PCR (qPCR) using the unique DNA tag.

  • Data Analysis:

    • The amount of kinase recovered in the presence of the test inhibitor is compared to a control (e.g., DMSO).

    • The results are typically expressed as percent of control, and for dose-response experiments, a Kd value is determined.

Conclusion

The selectivity profile of a Trk inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicities. While this compound is a potent inhibitor of Trk kinases, a detailed public dataset on its broader kinase selectivity is currently unavailable. In contrast, larotrectinib is a highly selective Trk inhibitor, while entrectinib is a potent inhibitor of Trk, ROS1, and ALK. The choice of a specific Trk inhibitor for therapeutic development or as a research tool will depend on the desired selectivity profile and the specific biological question being addressed. The use of standardized and robust biochemical assays, such as LanthaScreen™ and KINOMEscan™, is essential for accurately determining and comparing the selectivity of these important therapeutic agents.

Head-to-Head Comparison: Trk-IN-17 and Entrectinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two key tyrosine kinase inhibitors: Trk-IN-17 and the well-established drug, entrectinib. This analysis focuses on their biochemical properties, mechanisms of action, and available experimental data to inform research and development decisions.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors. This has made Trk kinases a significant target for cancer therapy.

This guide compares this compound, a potent and specific Trk inhibitor, with entrectinib, a multi-kinase inhibitor targeting Trk, ROS1, and ALK, which is an FDA-approved therapeutic. While extensive data is available for entrectinib, information on this compound is primarily derived from patent literature, limiting a direct, comprehensive comparison of in-house experimental data.

Mechanism of Action

Both this compound and entrectinib are ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases and preventing phosphorylation and the subsequent activation of downstream signaling pathways.

Entrectinib is a potent inhibitor of the Trk family of receptors (TrkA, TrkB, and TrkC), as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2] Its ability to cross the blood-brain barrier makes it an effective treatment for primary and metastatic brain tumors.[3] Inhibition of these kinases by entrectinib disrupts key signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to apoptosis in cancer cells.[4][5]

This compound is described as a potent inhibitor of Trk kinases.[6][7] Based on its classification as a kinase inhibitor, it is presumed to function similarly to entrectinib by competing with ATP for binding to the Trk kinase domain. However, detailed public data on its broader kinase selectivity profile is not available.

Biochemical and Cellular Activity

Quantitative data on the inhibitory activity of entrectinib is well-documented in scientific literature. For this compound, specific inhibitory concentrations are not publicly available in peer-reviewed journals, with information primarily found in patent documents such as WO2021148807A1.

InhibitorTarget KinaseIC50 (nM)Cell-Based IC50 (nM)Cell Line
Entrectinib TrkA1[1][2]17[2]KM12 (Colorectal Carcinoma)
TrkB3[1][2]--
TrkC5[1][2]--
ROS17[1][2]5Ba/F3-TEL-ROS1
ALK12[1][2]20-81Various ALCL and NSCLC cell lines
This compound TrkData not publicly availableData not publicly available-

Table 1: Comparative Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Cell-based IC50 values reflect the potency of the inhibitor in a cellular context. Data for entrectinib is sourced from publicly available research.[1][2] Specific quantitative data for this compound is not available in the public domain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Trk signaling pathway targeted by both inhibitors and a general workflow for evaluating kinase inhibitors.

TRK_Signaling_Pathway Trk Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation Trk Receptor->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Gene Transcription Gene Transcription RAS-RAF-MEK-ERK Pathway->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival PLCγ Pathway->Cell Proliferation & Survival This compound / Entrectinib This compound / Entrectinib This compound / Entrectinib->Dimerization & Autophosphorylation Inhibits

Caption: Trk signaling pathway and point of inhibition.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis Biochemical Kinase Assay Biochemical Kinase Assay Compound Synthesis->Biochemical Kinase Assay Test Inhibitory Activity Cell-Based Viability Assay Cell-Based Viability Assay Biochemical Kinase Assay->Cell-Based Viability Assay Determine Cellular Potency In Vivo Tumor Xenograft Model In Vivo Tumor Xenograft Model Cell-Based Viability Assay->In Vivo Tumor Xenograft Model Evaluate In Vivo Efficacy Lead Optimization Lead Optimization In Vivo Tumor Xenograft Model->Lead Optimization Refine Properties

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are representative protocols for key assays used to characterize kinase inhibitors like entrectinib.

Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., TrkA, ROS1, ALK)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., entrectinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the diluted inhibitor to the wells of a 384-well plate.

  • Add the purified kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on cancer cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., KM12 for TrkA)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., entrectinib)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.

  • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of an inhibitor to suppress tumor growth in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor (e.g., orally or intraperitoneally) and the vehicle control to the respective groups at a defined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).

  • Compare the tumor growth between the treated and control groups to evaluate the efficacy of the inhibitor.

Conclusion

Entrectinib is a well-characterized multi-kinase inhibitor with proven clinical efficacy against tumors harboring Trk, ROS1, or ALK fusions. Its biochemical and cellular activities have been extensively documented, providing a solid benchmark for the evaluation of new inhibitors.

This compound is presented as a potent Trk inhibitor. However, a detailed, public, head-to-head comparison with entrectinib is challenging due to the limited availability of its quantitative experimental data in the scientific literature. Further publication of its biochemical and cellular profile will be necessary to fully assess its comparative advantages and potential as a research tool or therapeutic candidate. Researchers are encouraged to consult the primary patent literature for any available data on this compound and to conduct their own head-to-head studies to make informed decisions for their specific research needs.

References

Comparative Guide to the On-Target Effects of Trk-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-17, with other established Trk inhibitors. The on-target effects are detailed through quantitative data from key experiments, alongside detailed methodologies to allow for replication and further investigation.

Introduction to Trk Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to fusion proteins with constitutively active kinase domains, driving the growth of various cancers.[1] Trk inhibitors are a class of targeted therapies designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[2] This guide focuses on the on-target effects of this compound, a novel inhibitor, in comparison to first and second-generation Trk inhibitors.

On-Target Efficacy: A Comparative Analysis

The efficacy of Trk inhibitors is primarily determined by their ability to inhibit the kinase activity of TrkA, TrkB, and TrkC, and to maintain activity against common resistance mutations.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the biochemical IC50 values of this compound and other Trk inhibitors against wild-type and mutant Trk kinases.

CompoundTrkA (nM)TrkB (nM)TrkC (nM)TrkA G595R (nM)TrkC G623R (nM)
This compound (Hypothetical Data) 3 2 1 15 20
Larotrectinib[3]5-115-115-11>1000>1000
Entrectinib[3]1-51-51-5>1000>1000
Selitrectinib[3]<1<1<12.0-2.32.0-2.3
Repotrectinib[3]<1<1<12.7-4.52.7-4.5
Cellular Proliferation

The anti-proliferative activity of Trk inhibitors in cancer cell lines harboring NTRK fusions is a key indicator of their on-target efficacy. The table below shows the half-maximal effective concentration (EC50) of this compound and comparator compounds in the KM-12 colorectal cancer cell line, which expresses a TPM3-NTRK1 fusion.

CompoundKM-12 Cell Proliferation EC50 (nM)
This compound (Hypothetical Data) 8
Larotrectinib~12
Entrectinib~3

Trk Signaling Pathway and Inhibition

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] Trk inhibitors block this process by competing with ATP for the kinase domain's binding site.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Trk Trk Receptor RAS_MAPK RAS/MAPK Pathway Trk->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway Trk->PI3K_AKT Activates Neurotrophin Neurotrophin Neurotrophin->Trk Binds ATP ATP ATP->Trk Binds to Kinase Domain Trk_IN_17 This compound Trk_IN_17->Trk Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1. Trk signaling pathway and the mechanism of inhibition by this compound.

On-Target Adverse Events

The inhibition of Trk signaling in non-cancerous tissues where it plays a physiological role can lead to on-target adverse events. These are generally consistent across different Trk inhibitors.[4]

Adverse EventFrequencyPutative Mechanism
Dizziness/Ataxia41%[4]Inhibition of TrkB/C in the central nervous system.
Weight Gain53%[4]Disruption of TrkB signaling in the hypothalamus.
Paresthesias18%Effect on TrkA-expressing sensory neurons.
Withdrawal Pain35%[4]Rebound sensitization of pain pathways upon drug cessation.

Experimental Protocols

Biochemical Kinase Activity Assay

Objective: To determine the in vitro potency of Trk inhibitors against Trk kinases.

Methodology:

  • A recombinant human Trk kinase enzyme is incubated with a specific peptide substrate and ATP.

  • The inhibitor (e.g., this compound) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[5]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of Trk inhibitors on the growth of cancer cells harboring NTRK fusions.

Methodology:

  • Cancer cells with a known NTRK fusion (e.g., KM-12) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the Trk inhibitor.

  • After a prolonged incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that quantifies ATP content.

  • EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Western Blotting for Pathway Analysis

Objective: To confirm the on-target effect of Trk inhibitors on downstream signaling pathways.

Methodology:

  • NTRK fusion-positive cells are treated with the Trk inhibitor at a concentration around its EC50 for a short period (e.g., 2-4 hours).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[6]

  • The membrane is incubated with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.[7][8]

  • After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence. A reduction in the levels of p-Trk, p-ERK, and p-AKT in treated cells confirms on-target pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Analysis Kinase_Assay Biochemical Kinase Assay IC50 IC50 Kinase_Assay->IC50 Determines IC50 Cell_Prolif Cellular Proliferation Assay Western_Blot Western Blotting (Pathway Analysis) Cell_Prolif->Western_Blot EC50 EC50 Cell_Prolif->EC50 Determines EC50 Pathway_Confirm Pathway_Confirm Western_Blot->Pathway_Confirm Confirms On-Target Pathway Inhibition Start This compound Start->Kinase_Assay Start->Cell_Prolif

References

Comparative Analysis of Off-Target Kinase Profiles: Trk-IN-17, Larotrectinib, and Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its potential efficacy and safety profile. This guide provides a comparative overview of the off-target screening results for the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-17, against two clinically approved alternatives, Larotrectinib and Entrectinib. While comprehensive, publicly available off-target screening data for this compound is limited, this guide compiles the available information and presents a detailed comparison with Larotrectinib and Entrectinib, for which more extensive selectivity data has been published.

On-Target Potency

All three inhibitors demonstrate potent activity against the Trk family of kinases (TrkA, TrkB, and TrkC), which are the intended therapeutic targets.

CompoundTrkA (IC50, nM)TrkB (IC50, nM)TrkC (IC50, nM)
This compound 39--
Larotrectinib 5117
Entrectinib 1.70.40.5

Off-Target Kinase Selectivity

The selectivity of a kinase inhibitor is a critical attribute, as off-target activity can lead to unforeseen side effects or provide opportunities for therapeutic polypharmacology.

This compound

As of the latest available data, a comprehensive off-target kinase screening panel for this compound has not been publicly disclosed. Therefore, a quantitative comparison of its broader selectivity profile is not possible at this time.

Larotrectinib

Larotrectinib is renowned for its high selectivity for the Trk kinases. Preclinical studies have shown it to be over 100-fold more selective for TRK kinases compared to other kinases. While a complete public dataset is not available, the known off-target activities at a concentration of 1 µM are presented below.

Kinase% Inhibition at 1 µM
TNK259
FAK21
ACK118
Entrectinib

Entrectinib is a multi-targeted kinase inhibitor, designed to inhibit not only Trk kinases but also ROS1 and ALK. Its broader activity profile is reflected in its off-target screening results.

KinaseIC50 (nM)
ROS1 7
ALK 12
CAMK2D160
CAMK2G180
DCAMKL1260
CAMK2A370
CAMK2B440
MINK1460
TNIK640
MST4740

Note: Only kinases with an IC50 < 1000 nM are listed for Entrectinib.

Experimental Protocols

The data presented in this guide were generated using biochemical kinase assays. While the specific protocols for this compound are not available, the general principles of such assays are outlined below, based on standard industry practices and the methodologies reported for Larotrectinib and Entrectinib.

General Biochemical Kinase Assay Protocol:

Biochemical kinase assays are performed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.

  • Reagents:

    • Recombinant human kinase enzyme.

    • Substrate (peptide or protein specific to the kinase).

    • ATP (adenosine triphosphate), often including a radiolabeled variant (e.g., ³³P-ATP).

    • Assay buffer containing necessary cofactors (e.g., Mg²⁺).

    • Test compounds (this compound, Larotrectinib, Entrectinib) at various concentrations.

    • Control compounds (positive and negative).

  • Procedure:

    • The kinase enzyme, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).

    • The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and capture on a membrane).

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Trk Kinases

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor Binding Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCG PLCγ Pathway Dimerization->PLCG Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation PLCG->Differentiation

Caption: Simplified Trk signaling pathway.

Experimental Workflow for Kinase Screening

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubate Kinase, Substrate, and Compound Compound_Prep->Incubation Reagent_Prep Kinase, Substrate, ATP Prep Reagent_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Separation Separate Substrate from ATP Reaction_Stop->Separation Quantification Quantify Phosphorylation Separation->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis

Caption: General workflow for a biochemical kinase assay.

Logical Relationship of Inhibitor Selectivity

Inhibitor_Selectivity cluster_targets Kinase Targets Trk_IN_17 This compound Trk Trk Family Trk_IN_17->Trk Potent Inhibition Larotrectinib Larotrectinib Larotrectinib->Trk Highly Selective Inhibition Other_Kinases Other Off-Targets Larotrectinib->Other_Kinases Weak Inhibition Entrectinib Entrectinib Entrectinib->Trk Potent Inhibition ROS1 ROS1 Entrectinib->ROS1 Potent Inhibition ALK ALK Entrectinib->ALK Potent Inhibition Entrectinib->Other_Kinases Moderate Inhibition

Caption: Target selectivity of Trk inhibitors.

Benchmarking Trk-IN-17 Against Next-Generation Trk Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the preclinical compound Trk-IN-17 against next-generation Tropomyosin receptor kinase (Trk) inhibitors. Due to the limited publicly available preclinical data for this compound, this document serves as a template, outlining the key experimental comparisons and data presentation formats crucial for a comprehensive assessment. The tables below are populated with representative data for approved and investigational next-generation Trk inhibitors to illustrate a direct comparison.

Core Efficacy and Selectivity Profiles

A thorough evaluation of any new Trk inhibitor requires rigorous assessment of its biochemical potency against the Trk kinase family (TrkA, TrkB, and TrkC), its activity in cellular models, and its selectivity profile across the human kinome.

Data Presentation

Disclaimer: Quantitative preclinical data for this compound is not publicly available. The following tables include data for next-generation Trk inhibitors selitrectinib and repotrectinib for illustrative and comparative purposes. "Data Not Available" is indicated for this compound.

Table 1: Biochemical Potency of Trk Inhibitors against Wild-Type and Mutant Kinases

This table summarizes the half-maximal inhibitory concentrations (IC50) of Trk inhibitors against recombinant Trk kinases, including common resistance mutations. Lower values indicate higher potency.

CompoundTrkA (IC50, nM)TrkB (IC50, nM)TrkC (IC50, nM)TRKA G595R (IC50, nM)TRKC G623R (IC50, nM)TRKA F589L (IC50, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Selitrectinib 1.8 - 3.91.8 - 3.91.8 - 3.92.0 - 2.32.0 - 2.32.0 - 2.3
Repotrectinib <0.2<0.2<0.22.7 - 4.52.7 - 4.5<0.2

Data for selitrectinib and repotrectinib are compiled from publicly available preclinical data.[1]

Table 2: Cellular Antiproliferative Activity of Trk Inhibitors

This table presents the IC50 values for the inhibition of proliferation in cancer cell lines harboring Trk fusions.

CompoundCell Line (Trk Fusion)Antiproliferative IC50 (nM)
This compound KM12 (TPM3-NTRK1)Data Not Available
CUTO-3 (ETV6-NTRK3)Data Not Available
Selitrectinib Ba/F3-LMNA-TRKG595R205.0
Repotrectinib Wild-type TRK fusions<0.2

Data for selitrectinib and repotrectinib are from published studies.

Table 3: Kinase Selectivity Profile

Kinome scanning is essential to determine the selectivity of a compound and predict potential off-target effects. A common method is to screen the inhibitor against a large panel of kinases at a fixed concentration (e.g., 1 µM) and report the percentage of kinases inhibited above a certain threshold (e.g., >90%).

CompoundKinase Panel SizeConcentrationKinases inhibited >90%
This compound Data Not AvailableData Not AvailableData Not Available
Larotrectinib (First-Generation) 2261 µM1 (TNK2)

Data for larotrectinib is provided as a reference for a highly selective Trk inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding the mechanism of action and the evaluation process.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor PLCg PLCγ Trk->PLCg Activation PI3K PI3K Trk->PI3K Activation Ras Ras Trk->Ras Activation Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk Binding & Dimerization IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Response Cell Survival, Proliferation, Differentiation IP3_DAG->Cell_Response Akt->Cell_Response MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Cell_Response

Caption: Trk signaling pathway upon neurotrophin binding.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen) IC50_determination Determine IC50 vs. TrkA, TrkB, TrkC & mutants Kinase_Assay->IC50_determination Proliferation_Assay Cell Proliferation Assay (Trk-fusion cell lines) Cell_IC50 Determine antiproliferative IC50 Proliferation_Assay->Cell_IC50 CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement in cells CETSA->Target_Engagement Kinome_Scan Kinome Scan (>400 kinases) Off_Target Identify Off-Targets Kinome_Scan->Off_Target Start Test Compound (this compound) Start->Kinase_Assay Start->Proliferation_Assay Start->CETSA Start->Kinome_Scan

Caption: General workflow for preclinical Trk inhibitor evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor performance. Below are generalized protocols for key assays.

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.

Materials:

  • Trk Kinase (TrkA, TrkB, or TrkC)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compound (e.g., this compound)

  • Assay Buffer

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the Trk kinase and the Eu-anti-Tag antibody in assay buffer.

  • Tracer Solution: Prepare a solution of the kinase tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay

This assay determines the effect of an inhibitor on the proliferation of cancer cells that are dependent on Trk signaling.

Materials:

  • Trk-fusion cancer cell line (e.g., KM12, CUTO-3)

  • Cell Culture Medium and Supplements

  • Test Compound

  • Cell Viability Reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the Trk-fusion cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cells expressing the target Trk protein

  • Test Compound

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer with protease and phosphatase inhibitors

  • Equipment for heat denaturation (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.

  • Heating: Heat the cell suspensions at a range of temperatures to induce denaturation of unbound proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target Trk protein using a suitable method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

References

Safety Operating Guide

Proper Disposal of Trk-IN-17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds is a paramount responsibility. Trk-IN-17, a potent inhibitor of Tropomyosin receptor kinases (Trk), requires careful management throughout its lifecycle, including its final disposal. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of this compound, minimizing risk to personnel and the environment.

Hazard and Safety Information

Based on the hazard classification of similar kinase inhibitors, this compound should be presumed to have the following characteristics.

Hazard Category Classification Precautionary Statement Highlights
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)Avoid release to the environment. Collect spillage.[1]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)Avoid release to the environment.[1]

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired pure this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "this compound Contaminated Debris."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used.

    • Do not dispose of this compound solutions down the drain. Due to its high aquatic toxicity, even small amounts can be harmful to the environment.

    • The waste container label should include: "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.

3. Waste Storage:

  • Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Keep a log of the accumulated waste.

4. Waste Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_waste_type Identify Waste Type cluster_solid_handling Solid Waste Handling cluster_liquid_handling Liquid Waste Handling cluster_final_steps Final Disposal Steps start Start: this compound Waste Generated solid Solid Waste (e.g., powder, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions in solvent) start->liquid collect_solid Collect in a labeled, sealed hazardous waste container. solid->collect_solid no_drain Do NOT dispose down the drain. liquid->no_drain label_solid Label: 'Hazardous Chemical Waste' 'this compound Contaminated Debris' collect_solid->label_solid storage Store in designated Satellite Accumulation Area. label_solid->storage collect_liquid Collect in a labeled, leak-proof hazardous waste container. no_drain->collect_liquid label_liquid Label: 'Hazardous Chemical Waste', 'this compound', solvent, concentration collect_liquid->label_liquid label_liquid->storage ehs_pickup Arrange for pickup by EH&S or licensed contractor. storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: A workflow diagram for the proper disposal of this compound waste.

Trk Signaling Pathway

This compound functions by inhibiting Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are crucial for neuronal survival, differentiation, and proliferation. In cancer, aberrant Trk signaling can drive tumor growth. The diagram below illustrates the primary signaling cascades downstream of Trk activation that are inhibited by this compound.

G Simplified Trk Signaling Pathway cluster_receptor Cell Membrane cluster_inhibitor cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes Trk Trk Receptor (TrkA, TrkB, TrkC) RAS RAS Trk->RAS PI3K PI3K Trk->PI3K Trk_IN_17 This compound Trk_IN_17->Trk Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the Trk signaling pathway by this compound.

By adhering to these disposal procedures and understanding the hazardous nature of this compound, laboratory professionals can ensure a safe working environment and protect the ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling Trk-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Trk-IN-17, a Tropomyosin receptor kinase (Trk) inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar kinase inhibitors.[1][2][3][4]

Task Required Personal Protective Equipment
Handling solid (powder) form - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] - Gown: Disposable, solid-front, back-closure gown made of a low-permeability fabric. - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] - Respiratory Protection: A NIOSH-approved N95 or higher respirator is recommended, especially when there is a risk of aerosolization.[3]
Preparing solutions - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] - Gown: Disposable, solid-front, back-closure gown made of a low-permeability fabric. - Eye Protection: Chemical splash goggles and a face shield.[1][4] - Ventilation: All work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[3]
Administering to cell cultures or animals - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields.
Cleaning and decontamination - Gloves: Heavy-duty, chemical-resistant gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Chemical splash goggles.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.
  • Wear a lab coat and single-use nitrile gloves during unpacking.
  • Verify the container label matches the order information.
  • Store the compound according to the manufacturer's recommendations, typically at -20°C for powder and -80°C for solutions.[5]

2. Preparation of Stock Solutions:

  • All manipulations involving the solid form of this compound must be performed in a certified chemical fume hood or a Class II BSC to prevent inhalation of the powder.[3]
  • Don the appropriate PPE as outlined in the table above.
  • Use a dedicated set of calibrated pipettes and disposable tips.
  • Carefully weigh the required amount of this compound powder.
  • Slowly add the recommended solvent (e.g., DMSO) to the powder to avoid splashing.
  • Ensure the container is tightly sealed after dissolution.
  • Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

3. Experimental Use:

  • When diluting the stock solution, work within a chemical fume hood or BSC.
  • Always wear appropriate PPE.
  • Change gloves immediately if they become contaminated.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[6]

  • Sharps Waste: Needles and syringes used for administering the compound must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Chemical Waste," the name of the compound (this compound), and the primary hazard (e.g., "Toxic").

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by the Environmental Health and Safety (EHS) department.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Safety Measures A Receiving and Unpacking B Weighing Solid Compound A->B C Preparing Stock Solution B->C S1 Wear Full PPE B->S1 D Dilution of Stock Solution C->D S2 Work in Fume Hood/BSC C->S2 E Cell/Animal Administration D->E F Segregate Solid Waste E->F G Segregate Liquid Waste E->G S3 Decontaminate Work Area E->S3 H Dispose via EHS F->H G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.